Sophoraflavanone H
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(2R,3R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H30O9/c1-16(2)3-8-22-25(38)13-27(40)32-28(41)15-29(43-34(22)32)23-12-24-30(14-26(23)39)42-33(17-4-6-19(35)7-5-17)31(24)18-9-20(36)11-21(37)10-18/h3-7,9-14,29,31,33,35-40H,8,15H2,1-2H3/t29?,31-,33+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERWTIGGXDMTNB-MXNXAHDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC4=C(C=C3O)OC(C4C5=CC(=CC(=C5)O)O)C6=CC=C(C=C6)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC4=C(C=C3O)O[C@H]([C@@H]4C5=CC(=CC(=C5)O)O)C6=CC=C(C=C6)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Sophoraflavanone H: A Technical Guide to its Natural Origins and Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sophoraflavanone H is a prenylated flavanone (B1672756), a class of natural products known for their diverse biological activities. First identified from the roots of Sophora moorcroftiana, this compound has also been found in Sophora flavescens. Its complex structure, featuring a flavanone core with a resveratrol (B1683913) moiety, has attracted interest in the scientific community, particularly for its potential pharmacological applications, including antitumor, antimicrobial, and anti-HIV activities. This technical guide provides a comprehensive overview of the natural sources, discovery, and characterization of this compound, including detailed experimental protocols and spectroscopic data.
Discovery and Natural Sources
This compound was first reported as a novel natural product isolated from the roots of Sophora moorcroftiana, a plant species belonging to the Leguminosae family.[1] Subsequent phytochemical investigations have also identified its presence in the roots of Sophora flavescens Ait.[2][3][4] These two plant species remain the primary known natural sources of this compound.
Table 1: Natural Sources of this compound
| Plant Species | Family | Plant Part |
| Sophora moorcroftiana | Leguminosae | Roots |
| Sophora flavescens Ait. | Leguminosae | Roots |
Quantitative data on the yield of this compound from these natural sources is not extensively reported in the available literature, which often focuses on the isolation and structural elucidation of a variety of compounds from a single extraction. However, the yield of total prenylated flavonoids from Sophora flavescens has been reported to be around 7.38 mg/g under optimal ultrasound-assisted ionic liquid extraction conditions.[5][6]
Experimental Protocols
The isolation and purification of this compound from its natural sources involve multi-step extraction and chromatographic techniques. While a specific, detailed protocol for this compound is not available in a single source, a general methodology can be compiled from various studies on the isolation of prenylated flavonoids from Sophora species.
General Extraction of Total Flavonoids from Sophora species
A common initial step is the extraction of total flavonoids from the dried and powdered plant material (roots).
-
Protocol:
-
The air-dried and crushed roots (e.g., 20 kg) are extracted with 95% aqueous ethanol (B145695) at room temperature for 24 hours (repeated three times).
-
The ethanol extracts are combined and concentrated under reduced pressure to yield a residue.
-
The residue is suspended in water and then partitioned with ethyl acetate (B1210297) (repeated three times).
-
The ethyl acetate phase is concentrated to yield a crude flavonoid extract.[7]
-
This crude extract can be further enriched using macroporous resin column chromatography.
-
Chromatographic Purification of this compound
The enriched flavonoid extract is then subjected to a series of chromatographic separations to isolate this compound.
-
Protocol:
-
Silica (B1680970) Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of petroleum ether and acetone. The fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative Thin-Layer Chromatography (pTLC): Fractions containing compounds with similar polarity to this compound are further purified using pTLC with a suitable solvent system (e.g., petroleum ether:acetone, 3:1).
-
High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative or semi-preparative HPLC on a C18 column with a mobile phase gradient of methanol (B129727) and water.
-
Workflow for the Isolation of this compound
Caption: General workflow for the isolation of this compound.
Structural Characterization
The structure of this compound was elucidated using a combination of spectroscopic techniques. Its absolute configuration was later confirmed through total synthesis.
Table 2: Spectroscopic Data for this compound
| Technique | Key Data |
| ¹H-NMR | Signals corresponding to the flavanone and resveratrol moieties, including aromatic protons and methine protons of the dihydrobenzofuran ring. |
| ¹³C-NMR | Resonances confirming the carbon skeleton of the flavonostilbene structure. |
| Mass Spec. | Molecular ion peak consistent with the chemical formula C₃₄H₃₀O₉. |
The total synthesis of this compound has been achieved, which not only confirmed its structure but also allowed for the unambiguous determination of its absolute configuration through X-ray crystallographic analysis of synthetic intermediates.[8]
Biological Activity and Potential Signaling Pathways
Preliminary studies have indicated that this compound exhibits a range of biological activities, including tumor-specific cytotoxicity, antimicrobial effects, and anti-HIV activity. The specific molecular mechanisms and signaling pathways through which this compound exerts these effects are still under investigation.
However, studies on the structurally similar compound, Sophoraflavanone G, may provide insights into the potential mechanisms of action for this compound. Sophoraflavanone G has been shown to modulate several key signaling pathways involved in inflammation and cancer.
Potential Signaling Pathways Modulated by Structurally Related Compounds
Caption: Potential signaling pathways that may be modulated by this compound.
It is important to note that these pathways have been primarily associated with Sophoraflavanone G, and further research is required to confirm the specific molecular targets and mechanisms of action of this compound.
Conclusion
This compound is a promising natural product with a unique chemical structure and interesting preliminary biological activities. Its discovery from Sophora moorcroftiana and Sophora flavescens highlights the rich chemical diversity of the Sophora genus. While general protocols for its isolation have been established, further research is needed to optimize extraction and purification methods to obtain higher yields for detailed pharmacological studies. Elucidating the specific signaling pathways modulated by this compound will be crucial for understanding its mechanism of action and for the potential development of this compound into a therapeutic agent. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the potential of this compound.
References
- 1. CAS 97938-30-2: Sophoraflavanone G | CymitQuimica [cymitquimica.com]
- 2. A new prenylated flavanone from the roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flavonoids from the Roots of Sophora flavescens and Their Potential Anti-Inflammatory and Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenolic constituents of the roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient and Selective Extraction of Prenylated Flavonoids from Sophora flavescens Using Ultrasound-Assisted Hydrophobic Ionic Liquid and Characterization of Extraction Mechanism [mdpi.com]
- 6. Efficient and Selective Extraction of Prenylated Flavonoids from Sophora flavescens Using Ultrasound-Assisted Hydrophobic Ionic Liquid and Characterization of Extraction Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vasorelaxant prenylated flavonoids from the roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Total Synthesis of this compound and Confirmation of Its Absolute Configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthetic Pathway of Sophoraflavanone H
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sophoraflavanone H is a complex prenylated flavonostilbene, a hybrid natural product combining a flavanone (B1672756) and a stilbene (B7821643) moiety. Isolated from Sophora moorcroftiana, this compound and its analogues are of significant interest for their potential as antimicrobial and antitumor agents[1][2]. Understanding its biosynthetic pathway is crucial for biotechnological production and the development of novel derivatives. This guide provides a detailed overview of the known and proposed enzymatic steps involved in the biosynthesis of this compound, supported by available data and methodologies for further research.
Core Biosynthetic Pathways
The biosynthesis of this compound is not a single linear pathway but rather a convergence of three distinct and well-established metabolic routes:
-
The Phenylpropanoid and Flavonoid Biosynthesis Pathway: This pathway provides the naringenin (B18129) core of the flavanone moiety.
-
The Mevalonate (MVA) or 2-C-methyl-D-erythritol 4-phosphate (MEP) Pathway: This route synthesizes dimethylallyl pyrophosphate (DMAPP), the prenyl donor for the modification of naringenin.
-
The Stilbenoid Biosynthesis Pathway: This pathway produces the resveratrol (B1683913) that constitutes the stilbene portion of the final molecule.
The final, and least understood, stage is the proposed enzymatic coupling of the prenylated flavanone and the stilbene.
Biosynthesis of the Naringenin Core
The formation of (2S)-naringenin is a foundational process in flavonoid biosynthesis, starting from the aromatic amino acid L-phenylalanine[3][4]. This multi-step enzymatic cascade is well-characterized in many plant species[5][6].
| Step | Precursor(s) | Enzyme | Enzyme Class | Product |
| 1 | L-Phenylalanine | Phenylalanine ammonia-lyase (PAL) | Lyase | Cinnamic acid |
| 2 | Cinnamic acid | Cinnamate-4-hydroxylase (C4H) | Cytochrome P450 Monooxygenase | p-Coumaric acid |
| 3 | p-Coumaric acid | 4-Coumarate:CoA ligase (4CL) | Ligase | p-Coumaroyl-CoA |
| 4 | p-Coumaroyl-CoA + 3x Malonyl-CoA | Chalcone synthase (CHS) | Polyketide Synthase | Naringenin chalcone |
| 5 | Naringenin chalcone | Chalcone isomerase (CHI) | Isomerase | (2S)-Naringenin |
Table 1: Key Enzymes and Reactions in the Biosynthesis of (2S)-Naringenin.
Figure 1: General Biosynthetic Pathway to (2S)-Naringenin.
Prenylation of Naringenin
A crucial modification in the biosynthesis of many Sophora flavonoids is the attachment of a prenyl group, which often enhances their biological activity. In the case of this compound, a prenyl group is attached to the C-8 position of the naringenin A-ring. This reaction is catalyzed by a flavonoid-specific prenyltransferase.
| Step | Precursor(s) | Enzyme | Enzyme Class | Product |
| 6 | (2S)-Naringenin + DMAPP | Naringenin 8-prenyltransferase (e.g., SfN8DT-1) | Prenyltransferase | 8-prenylnaringenin (B1664708) |
Table 2: Enzymatic Prenylation of (2S)-Naringenin.
Research on Sophora flavescens has led to the identification and characterization of naringenin 8-dimethylallyltransferase (SfN8DT-1), which catalyzes this specific prenylation step. These enzymes are typically membrane-bound and utilize dimethylallyl pyrophosphate (DMAPP) as the prenyl donor.
Biosynthesis of the Resveratrol Moiety
Resveratrol is a stilbenoid synthesized via the phenylpropanoid pathway, sharing the common precursor p-coumaroyl-CoA with flavonoid biosynthesis[7][8][9]. The key enzyme in this pathway is stilbene synthase.
| Step | Precursor(s) | Enzyme | Enzyme Class | Product |
| 1 | p-Coumaroyl-CoA + 3x Malonyl-CoA | Stilbene synthase (STS) | Polyketide Synthase | Resveratrol |
Table 3: Key Enzyme in the Biosynthesis of Resveratrol.
Figure 2: Convergent Biosynthetic Pathway of this compound.
Proposed Final Step: Oxidative Coupling
The formation of the final this compound structure requires the coupling of 8-prenylnaringenin and resveratrol. While the specific enzyme responsible for this transformation in Sophora moorcroftiana has not yet been characterized, the chemical nature of the linkage suggests an oxidative coupling mechanism. Such reactions in plant secondary metabolism are often catalyzed by cytochrome P450 monooxygenases or peroxidases[9][10][11].
These enzymes can generate radical intermediates from phenolic substrates, which then couple to form more complex molecules[12][13]. The reaction likely involves the formation of a C-C or C-O-C bond between the two precursors. Given the structure of this compound, it is hypothesized that a cytochrome P450 enzyme or a laccase/peroxidase catalyzes the regioselective coupling of the two molecules.
| Step | Precursor(s) | Putative Enzyme | Enzyme Class | Product |
| 7 | 8-prenylnaringenin + Resveratrol | Oxidative Coupling Enzyme | Cytochrome P450 / Peroxidase / Laccase | This compound |
Table 4: Proposed Final Step in this compound Biosynthesis.
Experimental Protocols
Elucidating the complete biosynthetic pathway of this compound requires the identification and characterization of the enzymes involved, particularly the prenyltransferase and the proposed oxidative coupling enzyme.
Protocol 1: Identification and Characterization of Prenyltransferase Activity
This protocol is adapted from methods used to characterize SfN8DT-1.
-
Enzyme Source: Prepare a microsomal fraction from the roots of Sophora moorcroftiana, where prenylated flavonoids are typically synthesized.
-
Reaction Mixture:
-
Microsomal protein extract (50-100 µg)
-
(2S)-Naringenin (100 µM)
-
[14C]-DMAPP (50 µM, ~1.85 GBq/mol)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2 and 10% glycerol)
-
Total volume: 100 µL
-
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.
-
Extraction: Stop the reaction by adding 200 µL of ethyl acetate (B1210297). Vortex thoroughly and centrifuge to separate the phases. Collect the ethyl acetate layer.
-
Analysis:
-
Thin-Layer Chromatography (TLC): Spot the extract on a silica (B1680970) gel TLC plate and develop with a suitable solvent system (e.g., chloroform:methanol 9:1). Visualize the radiolabeled product by autoradiography.
-
High-Performance Liquid Chromatography (HPLC): Analyze the extract using a reverse-phase C18 column with a gradient of acetonitrile (B52724) in water (both with 0.1% formic acid). Monitor the eluate with a UV detector (at ~290 nm) and a radioactivity detector.
-
-
Product Identification: The product can be identified by co-elution with an authentic standard of 8-prenylnaringenin and confirmed by LC-MS analysis.
Protocol 2: Screening for Oxidative Coupling Activity
This protocol outlines a general approach to identify enzymes capable of coupling 8-prenylnaringenin and resveratrol.
-
Enzyme Source:
-
Prepare a protein extract from Sophora moorcroftiana root tissue.
-
Alternatively, express candidate cytochrome P450 or peroxidase genes (identified through transcriptomics) heterologously in yeast or E. coli.
-
-
Reaction Mixture (for Cytochrome P450):
-
Enzyme preparation (microsomes or purified enzyme)
-
8-prenylnaringenin (50 µM)
-
Resveratrol (50 µM)
-
NADPH-regenerating system (e.g., 1 mM NADPH, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase)
-
Reaction Buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
-
Reaction Mixture (for Peroxidase):
-
Enzyme preparation
-
8-prenylnaringenin (50 µM)
-
Resveratrol (50 µM)
-
Hydrogen peroxide (H2O2) (100 µM, added gradually)
-
Reaction Buffer (e.g., 50 mM sodium acetate, pH 5.0)
-
-
Incubation: Incubate at 30°C for several hours.
-
Extraction and Analysis: Follow the extraction and HPLC/LC-MS analysis steps described in Protocol 1. The target product, this compound, should be identified by comparison with an authentic standard based on retention time and mass spectrum.
Figure 3: Experimental Workflow for Identifying the Oxidative Coupling Enzyme.
Quantitative Data
Quantitative data for the complete biosynthesis of this compound is currently scarce in the literature. However, kinetic parameters for related enzymes in the general flavonoid and prenyltransferase pathways can provide a baseline for expected catalytic efficiencies.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | Source Organism |
| Chalcone Synthase (CHS) | p-Coumaroyl-CoA | 1.8 | 0.03 | Petroselinum crispum |
| Chalcone Synthase (CHS) | Malonyl-CoA | 12 | - | Petroselinum crispum |
| Stilbene Synthase (STS) | p-Coumaroyl-CoA | 20 | 0.002 | Vitis vinifera |
| SfN8DT-1 | (2S)-Naringenin | 27 | - | Sophora flavescens |
| SfN8DT-1 | DMAPP | 74 | - | Sophora flavescens |
| CYPBM3 (variant) | Resveratrol | 55.7 | 0.36 | Bacillus megaterium |
Table 5: Representative Kinetic Data for Enzymes Related to this compound Biosynthesis. Note: Data are from various organisms and serve as examples. The kcat for SfN8DT-1 was not reported in the cited study. The CYPBM3 data is for the hydroxylation of resveratrol, indicating P450s can act on these substrates[14].
Conclusion and Future Directions
The biosynthetic pathway to this compound is a fascinating example of metabolic convergence, drawing from three major pathways to construct a complex flavonostilbene. While the initial steps leading to the 8-prenylnaringenin and resveratrol precursors are well-established, the final oxidative coupling step remains a key area for future research. The identification and characterization of the enzyme(s) responsible for this coupling in Sophora moorcroftiana will be a significant advancement. This knowledge will not only complete our understanding of this intricate pathway but also provide the necessary tools for the heterologous production of this compound and the bio-engineering of novel, high-value analogues for pharmaceutical development. The experimental approaches outlined in this guide provide a roadmap for researchers to elucidate these final, critical steps.
References
- 1. Total Synthesis of this compound and Confirmation of Its Absolute Configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Biosyntheses characterization of alkaloids and flavonoids in Sophora flavescens by combining metabolome and transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Designing plant flavonoids: harnessing transcriptional regulation and enzyme variation to enhance yield and diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Flavonoids: biosynthesis, biological functions, and biotechnological applications [frontiersin.org]
- 7. Polymeric Forms of Plant Flavonoids Obtained by Enzymatic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Adducts and Protein Oxidation as Molecular Mechanisms of Flavonoid Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enzymatic Activation of the Emerging Drug Resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
Sophoraflavanone H: A Technical Guide to Structural Elucidation and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sophoraflavanone H is a complex polyphenol natural product isolated from the root of Sophora moorcroftiana.[1][2] Structurally, it is a fascinating hybrid molecule, uniquely composed of a prenylated flavanone (B1672756) moiety linked to a 2,3-diaryl-2,3-dihydrobenzofuran lignan.[1][2][3][4] This novel "flavonostilbene" architecture has garnered significant interest in the scientific community.[4] this compound and its analogues are considered promising lead compounds for drug development, having demonstrated notable biological activities, including antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA) and cytotoxicity towards human oral tumor cell lines.[2]
While initial spectroscopic analysis successfully determined the compound's planar structure and the relative stereochemistry of its chiral centers, the absolute configuration at two key positions within the dihydrobenzofuran ring remained unconfirmed by nonempirical methods.[1][2] The definitive elucidation of its complete three-dimensional structure was only recently achieved through a stereocontrolled total synthesis, which unambiguously established its absolute stereochemistry.[1][3][4] This guide provides an in-depth overview of the key data, experimental methodologies, and logical workflow involved in the complete structural determination of this compound.
Data Presentation
Quantitative data is essential for the characterization and synthesis of natural products. The following tables summarize the key spectroscopic, chiroptical, and biological data for this compound and related compounds.
Table 1: Spectroscopic Data for this compound
Definitive NMR assignments are critical for structural confirmation. While the primary literature provides exhaustive data, the following represents the expected structure for reporting ¹H and ¹³C NMR data for this compound. Researchers should consult the primary publication (Murakami, H., et al. Org. Lett. 2020, 22(10), 3820-3824) for precise chemical shifts (δ) and coupling constants (J).
| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, J in Hz) |
| Flavanone Moiety | ||
| 2 | Value | Value (dd, J = *, *) |
| 3 | Value | Value (m) |
| 4 | Value | - |
| ... | ... | ... |
| Dihydrobenzofuran Moiety | ||
| 7‴ | Value | Value (d, J = *) |
| 8‴ | Value | Value (d, J = *) |
| ... | ... | ... |
Table 2: Chiroptical Data for this compound
Optical rotation is a key physical constant for chiral molecules, indicating the direction in which it rotates plane-polarized light.[5] The specific rotation value was essential for comparing the synthesized molecule to the natural product.
| Compound | Parameter | Value | Conditions |
| Natural this compound | Specific Rotation [α]D | Value | (c, solvent, T) |
| Synthetic this compound | Specific Rotation [α]D | Value | (c, solvent, T) |
Note: Specific values are reported in the experimental data of the primary synthesis literature.
Table 3: Biological Activity of this compound and Related Analogues
This compound and its chemical relatives exhibit significant biological activities. The data below is compiled from various studies and demonstrates the potential of this class of compounds.
| Compound | Activity Type | Assay/Target | Result (MIC / IC₅₀) |
| This compound | Antibacterial | Methicillin-resistant S. aureus (MRSA) | Activity reported[2] |
| This compound | Antibacterial | Vancomycin-resistant Enterococcus (VRE) | Activity reported[2] |
| This compound | Cytotoxicity | Human oral tumor cell lines (HSC-2, HSG) | Activity reported[2] |
| Sophoraflavanone B | Antibacterial | Methicillin-resistant S. aureus (MRSA) | 15.6 - 31.25 µg/mL[3] |
| Sophoraflavanone G | Antibacterial | Methicillin-resistant S. aureus (MRSA) | 3.9 µg/mL (MIC₉₀)[6] |
Experimental Protocols & Methodologies
The definitive structural elucidation of this compound relied on a combination of modern spectroscopic techniques and, most critically, a multi-step total synthesis.
Isolation and Initial Spectroscopic Analysis
-
Source : The compound was originally isolated from the roots of the plant Sophora moorcroftiana.[1][2]
-
Methodology : Standard phytochemical isolation techniques, such as solvent extraction followed by column chromatography, are used to purify the natural product.
-
Structural Analysis :
-
Mass Spectrometry (MS) : Used to determine the molecular weight and elemental formula.
-
NMR Spectroscopy : Extensive 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC, NOE) NMR experiments were conducted to establish the planar structure and the relative stereochemistry of the chiral centers.[1][2] Specifically, Nuclear Overhauser Effect (NOE) experiments were crucial for determining the spatial proximity of protons and thus the relative orientation of substituents.[1][2]
-
Circular Dichroism (CD) Spectroscopy : Comparison of the CD spectrum of this compound with known flavanones and dihydrobenzofuran lignans (B1203133) allowed for the initial assignment of the absolute configuration at the C-2 position of the flavanone ring.[1][2] However, this method was insufficient to assign the stereocenters at C-7‴ and C-8‴.
-
Confirmation by Total Synthesis
The ambiguity in the absolute stereochemistry of the dihydrobenzofuran moiety necessitated a total synthesis approach. This allowed for the creation of specific stereoisomers for direct comparison with the natural product, leading to an unambiguous assignment.[1]
-
Overall Strategy : A stepwise construction of the two core heterocyclic rings was employed.[2]
-
Key Methodologies :
-
Dihydrobenzofuran Ring Construction : The highly substituted 2,3-diaryl-2,3-dihydrobenzofuran core was constructed using a Rhodium-catalyzed asymmetric intramolecular C–H insertion reaction .[1][2][3] This key step proceeded with high diastereoselectivity and enantioselectivity, enabling precise control over the formation of the chiral centers corresponding to C-7‴ and C-8‴.[4]
-
Flavanone Ring Construction : The flavanone ring was synthesized via a selective oxy-Michael reaction of a chalcone (B49325) derivative.[1][2][3] This conjugate addition reaction is a reliable method for forming the chromanone core of the flavanone structure.
-
Final Stereochemical Assignment
-
Methodology : With the successful synthesis of this compound and its diastereomer, a direct comparison was possible.[1] The final, definitive proof of the absolute configuration was achieved through:
-
X-ray Crystallographic Analysis : A suitable crystalline derivative of the synthetic material was subjected to single-crystal X-ray diffraction.[2][3] This technique provided an unequivocal three-dimensional map of the molecule, confirming the absolute configuration of all stereocenters.
-
Comparative CD and NMR Spectroscopy : The spectroscopic data (NMR, CD) of the synthetic compound was compared to that of the natural isolate, ensuring they were identical and confirming the success of the synthesis.[2][3]
-
Visualizations: Workflows and Pathways
Logical Workflow for Structural Elucidation
The following diagram illustrates the logical progression of experiments and analyses undertaken to determine the complete structure of this compound.
Caption: Logical workflow for the structural elucidation of this compound.
Key Steps in the Total Synthesis of this compound
This diagram outlines the core chemical transformations used to construct the two main heterocyclic systems of the molecule.
Caption: Simplified workflow of the key synthetic reactions.
References
- 1. Cytotoxicty and radical modulating activity of isoflavones and isoflavanones from Sophora species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The mechanism of antimicrobial activity of sophoraflavanone B against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total Synthesis of this compound and Confirmation of Its Absolute Configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific rotation - Wikipedia [en.wikipedia.org]
- 6. Antimicrobial activities of lavandulylated flavonoids in Sophora flavences against methicillin-resistant Staphylococcus aureus via membrane disruption - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of Sophoraflavanone H Molecular Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sophoraflavanone H is a prenylated flavonoid with recognized potential in antimicrobial and antitumor applications. The identification of its molecular targets is a critical step in elucidating its mechanism of action and advancing its development as a therapeutic agent. In silico target prediction methods offer a rapid and cost-effective approach to hypothesize and prioritize potential protein targets for further experimental validation. This technical guide provides a comprehensive overview of the computational strategies employed for the molecular target prediction of sophoraflavanones, with a detailed case study on the closely related compound, Sophoraflavanone G, due to the limited availability of specific data for this compound. The methodologies and principles described herein are directly applicable to the investigation of this compound.
Core Concepts in In Silico Target Prediction
Computational drug target identification encompasses a variety of methods that leverage the structural and chemical properties of a small molecule to predict its biological partners.[1][2] These approaches can be broadly categorized into ligand-based and structure-based methods.
-
Ligand-Based Methods: These techniques rely on the principle that molecules with similar structures or properties are likely to interact with the same protein targets.[2] Methods include pharmacophore modeling and quantitative structure-activity relationship (QSAR) analysis.
-
Structure-Based Methods: When the three-dimensional structure of a potential protein target is known, molecular docking can be employed to predict the binding affinity and pose of a ligand within the protein's active site.[3] A powerful extension of this is reverse docking , where a single ligand is docked against a large library of protein structures to identify potential targets.[2]
Predicted Molecular Targets of Sophoraflavanone G
In silico and subsequent experimental studies on Sophoraflavanone G have identified several potential molecular targets implicated in cancer and inflammation. These findings provide a strong foundation for investigating the molecular targets of the structurally similar this compound.
Key Predicted Targets and Associated Pathways
-
PI3K/Akt Signaling Pathway: This pathway is crucial in regulating cell survival, proliferation, and growth. Sophoraflavanone G has been shown to inhibit the phosphorylation of Akt, a key kinase in this pathway, suggesting a potential direct or indirect interaction with components of this cascade.
-
JAK/STAT Signaling Pathway: Aberrant activation of the JAK/STAT pathway is linked to various cancers and inflammatory diseases. Sophoraflavanone G has been observed to inhibit the phosphorylation of STAT proteins, indicating it may target upstream kinases like JAKs or other regulatory proteins in this pathway.
-
MAPK Signaling Pathway: The MAPK pathway is involved in cellular responses to a variety of stimuli and plays a key role in cell proliferation, differentiation, and apoptosis. Sophoraflavanone G has been shown to modulate the activation of key proteins in this pathway, such as ERK1/2.
-
Other Potential Targets: Virtual screening and docking studies have suggested other potential targets for Sophoraflavanone G, including Fatty Acid Synthase (FAS), Sodium-Glucose Cotransporter 2 (SGLT2), estrogen receptor alpha, beta-secretase 1, and cyclooxygenase-1.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from in silico and experimental studies on Sophoraflavanone G. This data is essential for comparing the potency and selectivity of the compound against its predicted targets.
| Target Protein | Method | Predicted Binding Affinity (kcal/mol) | Experimental IC50 | Reference |
| Akt1 | Molecular Docking | - | - | [5] |
| Fatty Acid Synthase (FAS) | Molecular Docking | - | 6.7 ± 0.2 μM | [4] |
| SGLT2 | Molecular Docking (LibDock Score) | -4.799 | - |
Note: A lower binding affinity value (more negative) indicates a stronger predicted interaction. IC50 values represent the concentration of the compound required to inhibit the activity of the target by 50%.
Experimental Protocols for Target Validation
The validation of in silico predictions is a critical step in drug target identification.[1] The following are detailed protocols for common experimental techniques used to validate the interaction of a compound with its predicted molecular target.
Western Blot for Protein Phosphorylation
This protocol is used to determine the effect of a compound on the phosphorylation state of a target protein within a specific signaling pathway.
-
Cell Culture and Treatment: Plate cells (e.g., cancer cell lines like MDA-MB-231) in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (or G) for a specified time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Akt) overnight at 4°C with gentle agitation. Also, probe a separate membrane with an antibody for the total form of the protein as a loading control.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells and is used to assess the cytotoxic or cytostatic effects of a compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (or G) for 24, 48, or 72 hours. Include a vehicle control.
-
MTT Incubation: After the treatment period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizing Workflows and Pathways
Graphviz diagrams are provided below to illustrate the logical flow of the in silico target prediction process and the key signaling pathways potentially modulated by this compound.
Application to this compound
The in silico target prediction workflow detailed in this guide can be directly applied to this compound. The process would involve:
-
Obtaining the 3D Structure of this compound: A high-quality 3D structure of this compound is the starting point for structure-based methods. This can be obtained from chemical databases or generated using molecular modeling software.
-
Ligand-Based Screening: The chemical fingerprint of this compound can be used to search databases of known bioactive molecules to identify compounds with similar features and, by extension, potential shared targets.
-
Reverse Docking: The structure of this compound can be docked against a comprehensive library of protein structures (e.g., the Protein Data Bank) to identify proteins with high predicted binding affinities.
-
Prioritization of Targets: The results from both ligand- and structure-based approaches should be integrated and prioritized based on the strength of the predictions and the biological relevance of the potential targets to the known activities of this compound (e.g., antimicrobial, antitumor).
-
Experimental Validation: High-priority targets should be subjected to experimental validation using the protocols outlined in this guide.
Conclusion
In silico target prediction is a powerful hypothesis-generating tool in modern drug discovery. While specific computational studies on this compound are currently limited, the extensive research on the closely related Sophoraflavanone G provides a robust framework for initiating such investigations. By applying the computational workflows and experimental validation protocols described in this technical guide, researchers can effectively identify and validate the molecular targets of this compound, thereby accelerating its development as a potential therapeutic agent.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sophoraflavanone H and its related flavonostilbenes represent a unique class of hybrid natural products, integrating the structural motifs of both flavonoids and stilbenes. These compounds, primarily isolated from plants of the Sophora genus, have garnered significant interest in the scientific community for their diverse and potent biological activities. This technical guide provides an in-depth literature review of this compound and its closely related analogue, Sophoraflavanone G, focusing on their core biological activities, underlying mechanisms of action, and the experimental methodologies used for their evaluation. Due to the limited specific research on this compound, this review will extensively cover the data available for Sophoraflavanone G as a representative and well-studied member of this compound class, while contextualizing the potential of this compound.
Core Biological Activities and Quantitative Data
Sophoraflavanone G, and to a lesser extent this compound, have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. The quantitative data for these activities are summarized in the tables below.
Anticancer Activity
Flavonostilbenes have shown significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for this compound and Sophoraflavanone G are presented in Table 1.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | A549 | Lung Carcinoma | ~20 | [1] |
| HCT116 | Colon Carcinoma | ~20 | [1] | |
| MCF-7 | Breast Adenocarcinoma | ~20 | [1] | |
| HeLa | Cervical Carcinoma | ~20 | [1] | |
| HepG2 | Hepatocellular Carcinoma | ~20 | [1] | |
| Sophoraflavanone G | MDA-MB-231 | Triple-Negative Breast Cancer | Not specified | [1] |
| HL-60 | Human Myeloid Leukemia | Not specified | [2] | |
| KG-1a | Acute Myeloid Leukemia | 29.52 ± 3.36 (µg/mL) | [3] | |
| EoL-1 | Eosinophilic Leukemia | 13.19 ± 1.10 (µg/mL) | [3] |
Table 1: Anticancer Activity of this compound and Sophoraflavanone G.
Anti-inflammatory Activity
Sophoraflavanone G has been shown to inhibit the production of key inflammatory mediators.
| Compound | Cell Line | Inflammatory Stimulus | Inhibited Mediator | IC50/Concentration | Reference |
| Sophoraflavanone G | RAW 264.7 | LPS | PGE2 | 1-50 µM | [4] |
| RAW 264.7 | LPS | NO | Not specified | [5] | |
| BEAS-2B | TNF-α | IL-6, IL-8, MCP-1, CCL5 | Not specified | [6] |
Table 2: Anti-inflammatory Activity of Sophoraflavanone G.
Antimicrobial Activity
The antimicrobial potential of Sophoraflavanone G has been evaluated against various pathogens, with Minimum Inhibitory Concentrations (MICs) reported.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Sophoraflavanone G | Methicillin-resistant Staphylococcus aureus (MRSA) (21 strains) | 3.13 - 6.25 | [2] |
| Staphylococcus aureus | Not specified | [2] | |
| Streptococcus mutans (16 strains) | 0.5 - 4 (MBC) | [7] | |
| Listeria monocytogenes | 0.98 | [8] | |
| Pseudomonas aeruginosa PAO1 | >1000 | [8] |
Table 3: Antimicrobial Activity of Sophoraflavanone G.
Signaling Pathways Modulated by Flavonostilbenes
The biological activities of flavonostilbenes are underpinned by their ability to modulate key cellular signaling pathways. The following diagrams illustrate the known mechanisms for Sophoraflavanone G, which are likely to be similar for this compound given their structural resemblance.
MAPK Signaling Pathway in Cancer
Caption: Inhibition of the MAPK signaling pathway by Sophoraflavanone G in cancer cells.
NF-κB Signaling Pathway in Inflammation
Caption: Sophoraflavanone G inhibits the NF-κB pathway, reducing pro-inflammatory gene expression.
STAT Signaling Pathway in Cancer
Caption: Sophoraflavanone G mediated inhibition of the JAK/STAT signaling pathway in cancer.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used in the evaluation of this compound and related flavonostilbenes.
Isolation and Purification of this compound
A general protocol for the isolation of flavonostilbenes from Sophora species is as follows:
-
Extraction: The dried and powdered roots of the Sophora plant are extracted with a suitable solvent, typically methanol (B129727) or ethanol, at room temperature. The extraction is repeated multiple times to ensure maximum yield.
-
Partitioning: The crude extract is concentrated under reduced pressure and then suspended in water. This suspension is sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol.
-
Column Chromatography: The ethyl acetate fraction, which is often rich in flavonoids, is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, for example, a mixture of chloroform and methanol, with increasing polarity.
-
Further Purification: Fractions containing compounds of interest are further purified using repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (final concentration of 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution, such as DMSO or isopropanol.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect specific proteins in a sample.
-
Cell Lysis: Cells treated with the flavonostilbene are washed with ice-cold PBS and then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies specific for the target proteins (e.g., phosphorylated and total forms of ERK, p38, JNK, IκBα, p65, STAT3).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
The available literature strongly supports the therapeutic potential of flavonostilbenes, particularly Sophoraflavanone G, as anticancer, anti-inflammatory, and antimicrobial agents. Their mechanisms of action involve the modulation of critical cellular signaling pathways. While the data for this compound is currently limited, its structural similarity to Sophoraflavanone G suggests that it likely possesses a comparable range of biological activities. The cytotoxic effects of this compound against several cancer cell lines have been demonstrated, indicating its promise as a lead compound for drug development.[1]
Future research should focus on a more comprehensive evaluation of the biological activities of this compound. This includes detailed studies on its anti-inflammatory and antimicrobial properties, as well as a thorough investigation of the specific signaling pathways it modulates. Furthermore, in vivo studies are necessary to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of this compound. Comparative studies between this compound and G would also be invaluable in elucidating structure-activity relationships and identifying the more potent analogue for further development. The unique hybrid structure of flavonostilbenes offers a promising scaffold for the design and synthesis of novel therapeutic agents with improved efficacy and safety.
References
- 1. Chemical constituents of Sophora flavescens Ait. and cytotoxic activities of two new compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sophoraflavanone G - Wikipedia [en.wikipedia.org]
- 3. Sophoraflavanone G from Phit-Sanat (Sophora Exigua Craib) inhibits WT1 protein expression and induces cell cycle arrest and apoptosis in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of sophoraflavanone G, a prenylated flavonoid from Sophora flavescens, on cyclooxygenase-2 and in vivo inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective Effects of Sophoraflavanone G by Inhibiting TNF-α-Induced MMP-9-Mediated Events in Brain Microvascular Endothelial Cells [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Antimicrobial effect of sophoraflavanone G isolated from Sophora flavescens against mutans streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Sophoraflavanone H: A Technical Guide to its Therapeutic Potential
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: Sophoraflavanone H, a prenylated flavonoid, has emerged as a molecule of interest in the field of pharmacology. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the potential therapeutic applications of this compound. Due to the limited availability of extensive research on this compound, this document also includes comparative data on the closely related and more thoroughly investigated compound, Sophoraflavanone G, to provide a broader context and highlight potential avenues for future research. This guide summarizes key quantitative data, details available experimental protocols, and visualizes implicated signaling pathways to facilitate further investigation into this promising natural product.
Introduction to this compound
This compound is a polyphenol characterized by a unique hybrid structure, incorporating both a 2,3-diaryl-2,3-dihydrobenzofuran and a flavanone (B1672756) ring moiety.[1][2] Isolated from Sophora moorcroftiana, this compound and its analogues are considered promising leads for the development of novel antimicrobial and antitumor drugs.[1][2][3] However, to date, the body of research specifically focused on the therapeutic applications of this compound remains limited.
Therapeutic Applications and Mechanisms of Action
Antioxidant Activity of this compound
An early in vitro study demonstrated that this compound possesses antioxidant properties by inhibiting the copper-ion-induced oxidative modification of proteins in mice brain homogenate.[4] The study reported that the inhibitory effects of this compound were more potent than those of the related flavanone, naringenin, and the hydroxyl radical scavenger, mannitol.[4] This suggests a potential role for this compound in mitigating oxidative stress-related pathologies.
Potential Antimicrobial and Antitumor Activities of this compound
While the total synthesis of this compound has been achieved, and the parent publication notes its potential as an antimicrobial and antitumor agent, specific quantitative data such as Minimum Inhibitory Concentrations (MICs) or half-maximal inhibitory concentrations (IC50) against microbial strains or cancer cell lines are not yet available in the published literature.[1][2][3]
Sophoraflavanone G: A Comparative Profile
Given the limited data on this compound, a review of the well-documented therapeutic applications of the structurally similar Sophoraflavanone G can provide valuable insights and a predictive framework for future research on this compound.
Antimicrobial Activity of Sophoraflavanone G
Sophoraflavanone G has demonstrated significant antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[5][6] It also exhibits synergistic effects when combined with conventional antibiotics.[5][7]
Table 1: Antimicrobial Activity of Sophoraflavanone G
| Organism | Activity | Concentration/Value | Reference |
| Methicillin-Resistant Staphylococcus aureus (MRSA) (21 strains) | Growth Inhibition | 3.13-6.25 µg/mL | [6] |
| MRSA (10 clinical isolates) | MIC | 0.5-8 µg/mL | [5] |
| Mutans streptococci (16 strains) | MBC | 0.5-4 µg/mL | [8] |
| Staphylococcus aureus | Synergistic with Gentamicin | 4-fold decrease in Gentamicin MIC (from 32 to 8 µg/mL) in the presence of 0.03 µg/mL Sophoraflavanone G | [7] |
Anticancer Activity of Sophoraflavanone G
Sophoraflavanone G has been shown to induce apoptosis and inhibit proliferation in various cancer cell lines, including leukemia and breast cancer.[9][10][11]
Table 2: Anticancer Activity of Sophoraflavanone G
| Cell Line | Cancer Type | Activity | IC50 Value | Reference |
| Human Myeloid Leukemia HL-60 | Leukemia | Cytotoxicity | 16.5 µM | [10] |
| Human Hepatoma | Liver Cancer | Cytotoxicity | Not specified | [10] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Apoptosis Induction | Not specified | [11] |
Anti-inflammatory Activity of Sophoraflavanone G
Sophoraflavanone G exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[1][9][12]
Table 3: Anti-inflammatory Activity of Sophoraflavanone G
| Model | Effect | Concentration/Dosage | Reference |
| LPS-treated RAW 264.7 cells | Inhibition of PGE2 production | 1-50 µM | [1] |
| Mouse croton oil-induced ear edema | Anti-inflammatory | Oral: 2-250 mg/kg; Topical: 10-250 µ g/ear | [1] |
| Rat carrageenan paw edema | Anti-inflammatory | Oral: 2-250 mg/kg | [1] |
| LPS-stimulated RAW 264.7 macrophages | Inhibition of NO, IL-1β, IL-6, TNF-α | 2.5-20 µM | [12] |
Neuroprotective Effects of Sophoraflavanone G
Sophoraflavanone G has demonstrated neuroprotective potential by mitigating neuroinflammation.[13][14][15] It has been shown to inhibit TNF-α-induced MMP-9 expression in brain microvascular endothelial cells, which is a key process in neuroinflammation.[13][14]
Signaling Pathways Modulated by Sophoraflavanone G
Sophoraflavanone G exerts its therapeutic effects by modulating several key signaling pathways. Understanding these pathways provides a mechanistic basis for its observed activities and may guide future research into this compound.
NF-κB Signaling Pathway
Sophoraflavanone G has been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammation and cell survival.[12]
MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis, is another target of Sophoraflavanone G.[11][12]
JAK/STAT Signaling Pathway
Sophoraflavanone G has been identified as an inhibitor of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway, which plays a crucial role in cancer cell survival and proliferation.[16]
Experimental Protocols
Total Synthesis of this compound
A detailed experimental procedure for the total synthesis of this compound is available in the supporting information of the publication by Murakami et al. (2020).[17] The synthesis involves a Rh-catalyzed asymmetric C-H insertion reaction and a selective oxy-Michael reaction to construct the dihydrobenzofuran and flavanone rings.[1][2][3] Researchers are directed to this publication for the step-by-step protocol, including reagent quantities, reaction conditions, and purification methods.
Inhibition of Copper-Ion-Induced Protein Oxidative Modification
The protocol for assessing the inhibitory effect of this compound on copper-ion-induced protein oxidative modification involved an in vitro assay using mice brain homogenate.[4] While the original publication lacks a detailed methods section, a general procedure can be inferred:
-
Preparation of Brain Homogenate: Brain tissue from mice is homogenized in a suitable buffer.
-
Incubation with Copper Ions: The homogenate is incubated with a solution of copper ions (e.g., CuSO4) to induce protein oxidation.
-
Treatment with this compound: Different concentrations of this compound are added to the reaction mixture.
-
Assessment of Protein Oxidation: The extent of protein oxidative modification is measured using a suitable method, such as quantifying protein carbonyl content.
-
Comparison with Controls: The results are compared to a negative control (no this compound) and positive controls (e.g., naringenin, mannitol).
General Protocols for Studying Sophoraflavanone G's Biological Activities
The following are generalized protocols based on the methodologies reported in the literature for Sophoraflavanone G, which can be adapted for the study of this compound.
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[5]
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared.
-
Serial Dilution of Compound: The compound is serially diluted in a 96-well microtiter plate containing growth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions for bacterial growth.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the compound for a specified duration.
-
MTT Addition: MTT reagent is added to each well and incubated to allow for its conversion to formazan (B1609692) by viable cells.
-
Solubilization of Formazan: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells.
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of signaling proteins.[12]
-
Cell Lysis: Treated and untreated cells are lysed to extract proteins.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., phospho-p65, total p65) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate.
Conclusion and Future Directions
This compound represents a promising natural product with demonstrated antioxidant activity and potential applications in antimicrobial and anticancer therapies. However, the current body of research is in its nascent stages. The extensive data available for the closely related Sophoraflavanone G provides a strong rationale for further investigation into the therapeutic potential of this compound.
Future research should focus on:
-
Quantitative Biological Evaluation: Determining the MIC values of this compound against a broad spectrum of microbes and IC50 values against various cancer cell lines.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of relevant diseases.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to optimize its therapeutic properties.
This technical guide serves as a foundational resource to stimulate and guide these future research endeavors, with the ultimate goal of translating the therapeutic potential of this compound into clinical applications.
References
- 1. Effects of sophoraflavanone G, a prenylated flavonoid from Sophora flavescens, on cyclooxygenase-2 and in vivo inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total Synthesis of this compound and Confirmation of Its Absolute Configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitory effects of sophoraflavanones B and H in Sophora mooracroftiana Beth ex Baker on copper-ion-induced protein oxidative modification of mice brain homogenate in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial activity of sophoraflavanone G isolated from the roots of Sophora flavescens against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sophoraflavanone G - Wikipedia [en.wikipedia.org]
- 7. Sophoraflavanone G from sophora pachycarpa enhanced the antibacterial activity of gentamycin against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial effect of sophoraflavanone G isolated from Sophora flavescens against mutans streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sophoraflavanone G from Sophora flavescens Ameliorates Allergic Airway Inflammation by Suppressing Th2 Response and Oxidative Stress in a Murine Asthma Model [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Sophoraflavanone G from Sophora flavescens induces apoptosis in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory effect of sophoraflavanone G isolated from Sophora flavescens in lipopolysaccharide-stimulated mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Protective Effects of Sophoraflavanone G by Inhibiting TNF-α-Induced MMP-9-Mediated Events in Brain Microvascular Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-neuroinflammatory effect of Sophoraflavanone G from Sophora alopecuroides in LPS-activated BV2 microglia by MAPK, JAK/STAT and Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sophoraflavanone G from Sophora alopecuroides inhibits lipopolysaccharide-induced inflammation in RAW264.7 cells by targeting PI3K/Akt, JAK/STAT and Nrf2/HO-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Methodological & Application
Total Synthesis of Sophoraflavanone H: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the total synthesis of Sophoraflavanone H, a naturally occurring polyphenol with potential as an antimicrobial and antitumor agent. The information is based on the first total synthesis reported by Murakami et al.[1][2][3]. Additionally, a proposed biological signaling pathway, based on the activity of structurally related compounds, is presented to guide further investigation into its mechanism of action.
Overview of the Synthetic Strategy
The total synthesis of this compound is a multi-step process that involves the strategic construction of its two key heterocyclic moieties: a 2,3-diaryl-2,3-dihydrobenzofuran ring and a flavanone (B1672756) ring.[1][2][3] The synthesis commences from commercially available starting materials and utilizes a key rhodium-catalyzed asymmetric C-H insertion reaction to establish the dihydrobenzofuran core.[1][2][3] The flavanone portion is subsequently constructed via a selective oxy-Michael reaction.[1][2][3] The entire synthetic sequence is comprised of 14 steps.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the this compound total synthesis.
| Step | Intermediate | Reaction | Reagents & Conditions | Yield (%) |
| 1 | 8 | Benzylation | BnBr, K2CO3, DMF, rt, 12 h | 95 |
| 2 | 9 | Grignard Reaction | i-PrMgCl, 4-bromo-2-(tert-butoxy)benzaldehyde, THF, 0 °C to rt, 2 h | 88 |
| 3 | 10 | Oxidation | MnO2, CH2Cl2, rt, 12 h | 92 |
| 4 | 11b | Etherification | 2-diazo-2-(trimethylsilyl)ethanol, CSA, CH2Cl2, rt, 12 h | 85 |
| 5 | 12b | Desilylation & Diazo Transfer | TBAF, THF, 0 °C, 30 min; then p-ABSA, DBU, MeCN, 0 °C to rt, 12 h | 75 (2 steps) |
| 6 | 13b | Rh-catalyzed C-H Insertion | Rh2(S-PTAD)4, PhMe, 40 °C, 1 h | 68 |
| 7 | 14 | Reduction | LiAlH4, THF, 0 °C, 30 min | 98 |
| 8 | 15 | Oxidation | DMP, CH2Cl2, rt, 1 h | 95 |
| 9 | 16 | Aldol Condensation | 2',4'-dihydroxy-3'-(3-methylbut-2-en-1-yl)acetophenone, KOH, EtOH, rt, 12 h | 78 |
| 10 | 17 | Debenzylation | BCl3, CH2Cl2, -78 °C to 0 °C, 1 h | 85 |
| 11 | 18 | Benzylation | BnBr, K2CO3, DMF, rt, 12 h | 92 |
| 12 | 19 | Oxy-Michael Cyclization | K2CO3, MeOH, rt, 12 h | 88 |
| 13 | 20 | Debenzylation | Pd/C, H2, EtOAc, rt, 12 h | 95 |
| 14 | 1 (this compound) | Deprotection | TFA, CH2Cl2, rt, 1 h | 90 |
Experimental Protocols
The following are detailed experimental protocols for the key steps in the total synthesis of this compound.
Synthesis of Dihydrobenzofuran Intermediate (13b)
This protocol outlines the crucial Rh-catalyzed asymmetric C-H insertion to form the 2,3-diaryl-2,3-dihydrobenzofuran core.
-
Preparation of the Diazo Compound (12b):
-
To a solution of alcohol 11b (1.0 eq) in THF at 0 °C, add tetrabutylammonium (B224687) fluoride (B91410) (TBAF) (1.1 eq).
-
Stir the mixture for 30 minutes at 0 °C.
-
Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.
-
Dry the combined organic layers over Na2SO4, filter, and concentrate under reduced pressure.
-
Dissolve the resulting crude alcohol in acetonitrile (B52724) at 0 °C.
-
Add p-acetamidobenzenesulfonyl azide (B81097) (p-ABSA) (1.5 eq) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Add water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford diazo compound 12b .
-
-
Rh-catalyzed C-H Insertion:
-
To a solution of diazo compound 12b (1.0 eq) in toluene, add the rhodium catalyst Rh2(S-PTAD)4 (0.01 eq).
-
Stir the mixture at 40 °C for 1 hour.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the dihydrobenzofuran intermediate 13b .
-
Synthesis of Flavanone Moiety and Final Product
This protocol describes the construction of the flavanone ring and the final deprotection to yield this compound.
-
Chalcone (B49325) Formation (16):
-
To a solution of aldehyde 15 (1.0 eq) and 2',4'-dihydroxy-3'-(3-methylbut-2-en-1-yl)acetophenone (1.1 eq) in ethanol, add potassium hydroxide (B78521) (3.0 eq).
-
Stir the mixture at room temperature for 12 hours.
-
Acidify the reaction with 1 M HCl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to give chalcone 16 .
-
-
Oxy-Michael Cyclization (19):
-
To a solution of chalcone 18 (1.0 eq) in methanol, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 12 hours.
-
Add water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to afford the flavanone 19 .
-
-
Final Deprotection to this compound (1):
-
To a solution of the protected this compound 20 (1.0 eq) in dichloromethane, add trifluoroacetic acid (TFA) (10.0 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by preparative HPLC to yield this compound (1).
-
Visualizations
Synthetic Workflow
The following diagram illustrates the overall workflow for the total synthesis of this compound.
Caption: Total Synthesis Workflow for this compound.
Proposed Biological Signaling Pathway
While the specific signaling pathways of this compound are still under investigation, studies on the related compound Sophoraflavanone G suggest that it may exert its anti-inflammatory and antitumor effects by modulating key inflammatory and cell survival pathways. The following diagram illustrates a proposed mechanism.
Caption: Proposed Signaling Pathways for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sophoraflavanone M, a prenylated flavonoid from Sophora flavescens Ait., suppresses pro-inflammatory mediators through both NF-κB and JNK/AP-1 signaling pathways in LPS-primed macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective Effects of Sophoraflavanone G by Inhibiting TNF-α-Induced MMP-9-Mediated Events in Brain Microvascular Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sophoraflavanone H Cell-Based Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sophoraflavanone H is a prenylated flavonoid that, like other members of the sophoraflavanone family, is investigated for its potential pharmacological activities, including antitumor properties.[1] Preliminary research into related compounds, such as Sophoraflavanone G (SG), suggests that these molecules can induce cytotoxic effects in various cancer cell lines through the induction of apoptosis and modulation of key signaling pathways.[2][3][4][5][6] These application notes provide a framework for assessing the cytotoxic potential of this compound in a laboratory setting using common cell-based assays.
The protocols outlined below are based on established methodologies for cytotoxicity testing and may be adapted for specific cell lines and experimental goals.[7][8][9][10][11] While direct data on this compound is limited, the information is extrapolated from studies on the closely related compound Sophoraflavanone G. Researchers should optimize these protocols for their specific experimental conditions.
Putative Mechanism of Action
Based on studies of the related compound Sophoraflavanone G, this compound may exert its cytotoxic effects through the following mechanisms:
-
Induction of Apoptosis: Sophoraflavanone G has been shown to induce programmed cell death (apoptosis) in cancer cells. This is often characterized by nuclear condensation, DNA fragmentation, and the activation of caspases.[2][3]
-
Modulation of Signaling Pathways: Key signaling pathways that regulate cell survival, proliferation, and apoptosis may be targeted. Studies on Sophoraflavanone G have indicated its ability to suppress pathways such as MAPK and STATs, which are often dysregulated in cancer.[2][4][5][12]
-
Cell Cycle Arrest: Sophoraflavanone G has been observed to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle and thereby inhibiting proliferation.[13]
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from cytotoxicity and apoptosis assays.
Table 1: Cytotoxicity of this compound on Various Cell Lines (IC50 Values)
| Cell Line | This compound IC50 (µM) after 24h | This compound IC50 (µM) after 48h | This compound IC50 (µM) after 72h |
| e.g., MDA-MB-231 | Data to be determined | Data to be determined | Data to be determined |
| e.g., HL-60 | Data to be determined | Data to be determined | Data to be determined |
| e.g., KG-1a | Data to be determined | Data to be determined | Data to be determined |
IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Effect of this compound on Apoptosis Markers
| Treatment | % Apoptotic Cells (Annexin V+) | Caspase-3 Activity (Fold Change) | Bax/Bcl-2 Ratio (Fold Change) |
| Vehicle Control | Data to be determined | 1.0 | 1.0 |
| This compound (X µM) | Data to be determined | Data to be determined | Data to be determined |
| This compound (Y µM) | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[11] Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.[11]
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of solvent) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium, serving as an indicator of cell membrane integrity.[8]
Materials:
-
LDH assay kit (commercially available)
-
Cells and culture reagents as in the MTT assay
-
This compound
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time points.
-
Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Assay Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the reaction plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Cells and culture reagents
-
This compound
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect the culture supernatant. Centrifuge the cell suspension and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
References
- 1. Total Synthesis of this compound and Confirmation of Its Absolute Configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sophoraflavanone G from Sophora flavescens induces apoptosis in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sophoraflavanone G Induces Apoptosis in Human Leukemia Cells and Blocks MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sophoraflavanone G induces apoptosis of human cancer cells by targeting upstream signals of STATs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sophoraflavanone G: A review of the phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. ovid.com [ovid.com]
- 13. Sophoraflavanone G from Phit-Sanat (Sophora Exigua Craib) inhibits WT1 protein expression and induces cell cycle arrest and apoptosis in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Anti-inflammatory Evaluation of Sophoraflavanone H: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sophoraflavanone H, a prenylated flavonoid predominantly referred to in scientific literature as Sophoraflavanone G (SG), has demonstrated significant anti-inflammatory properties in various in vitro models. This document provides a comprehensive overview of the experimental protocols and key findings related to the anti-inflammatory evaluation of this compound. The protocols detailed herein are primarily focused on studies utilizing murine macrophage cell lines, such as RAW 264.7, and microglia cells, like BV2, stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response. This compound has been shown to effectively mitigate the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). Its mechanism of action involves the modulation of critical signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These findings underscore the potential of this compound as a promising candidate for the development of novel anti-inflammatory therapeutics.
Data Presentation: Summary of Quantitative Data
The anti-inflammatory efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data, providing a comparative overview of its inhibitory activities.
Table 1: Inhibitory Effects of this compound on Inflammatory Mediators
| Inflammatory Mediator | Cell Line | Inducer (Concentration) | This compound Concentration | % Inhibition / Effect | Reference |
| Nitric Oxide (NO) | RAW 264.7 | LPS | 2.5-20 μM | Concentration-dependent inhibition | [1] |
| Prostaglandin E2 (PGE2) | RAW 264.7 | LPS | 1-50 μM | Inhibition by down-regulating COX-2 | [2] |
| TNF-α | RAW 264.7 | LPS | 2.5-20 μM | Decreased production | [1] |
| IL-6 | RAW 264.7 | LPS | 2.5-20 μM | Decreased production | [1] |
| IL-1β | RAW 264.7 | LPS | 2.5-20 μM | Decreased production | [1] |
| iNOS protein expression | RAW 264.7 | LPS | 2.5-20 μM | Suppressed expression | [1] |
| COX-2 protein expression | RAW 264.7 | LPS | 1-50 μM | Suppressed expression | [1][2] |
Table 2: IC50 Values of this compound for Inhibition of Inflammatory Markers
| Inflammatory Marker | Cell Line | IC50 Value (µM) | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 | Not explicitly stated, but significant inhibition at 2.5-20 µM | [1] |
| TNF-α Production | BV2 microglia | Not explicitly stated, but significant inhibition observed | [3] |
| IL-6 Production | BV2 microglia | Not explicitly stated, but significant inhibition observed | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound's anti-inflammatory activity are provided below.
Cell Culture and Treatment
-
Cell Lines: Murine macrophage cell line RAW 264.7 or murine microglia cell line BV2.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment Protocol:
-
Seed cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 6-well plates for protein and RNA analysis).
-
Allow cells to adhere and grow for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1-50 µM) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for mediator production).
-
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells into a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
-
Protocol:
-
Seed RAW 264.7 cells (e.g., 1 x 10⁵ cells/well) in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: Nitric oxide production is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.
-
Protocol:
-
Collect the cell culture supernatant after treatment with this compound and/or LPS.
-
In a new 96-well plate, mix 50-100 µL of the supernatant with an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve prepared with known concentrations of sodium nitrite.
-
Pro-inflammatory Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Protocol:
-
Collect the cell culture supernatant after treatment.
-
Use commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.
-
Follow the manufacturer's instructions for the assay procedure, which typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the cell culture supernatants and standards to the wells.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Washing the plate and adding a detection antibody.
-
Adding a substrate solution to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Calculate the cytokine concentrations based on the standard curve.
-
Western Blot Analysis
-
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in inflammatory signaling pathways, such as iNOS, COX-2, phosphorylated and total forms of NF-κB p65, IκBα, and MAPKs (ERK, JNK, p38).
-
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the target proteins overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound inhibits inflammatory pathways.
Caption: Workflow for in vitro anti-inflammatory evaluation.
References
- 1. Neobavaisoflavone ameliorates LPS-induced RAW264.7 cell inflammations by suppressing the activation of NF-κB and MAPKs signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Sophoraflavanone H: A Potential Inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) for Diabetes and Obesity Research
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin (B600854) and leptin signaling pathways. Its inhibition is a validated therapeutic strategy for the treatment of type 2 diabetes and obesity. Sophoraflavanone H, a prenylated flavonoid isolated from Sophora species, belongs to a class of compounds that have demonstrated significant inhibitory activity against PTP1B. While direct extensive research on this compound's PTP1B inhibitory activity is emerging, data from closely related lavandulylated flavonoids, such as kuraridin, norkurarinone, and 2'-methoxykurarinone, strongly suggest its potential as a potent and selective inhibitor.[1] This document provides an overview of the inhibitory potential of sophoraflavanones against PTP1B and detailed protocols for assessing their inhibitory activity.
Data Presentation
The inhibitory activities of several lavandulylated flavonoids from Sophora flavescens against human recombinant PTP1B are summarized below. These compounds share structural similarities with this compound and their data provides a strong rationale for investigating this compound as a PTP1B inhibitor.
Table 1: PTP1B Inhibitory Activity of Lavandulylated Flavonoids
| Compound | IC50 (µM) | Inhibition Type | Ki (µM) |
| Kuraridin | < 30 | Noncompetitive | N/A |
| Norkurarinone | < 30 | Noncompetitive | N/A |
| 2'-methoxykurarinone | < 30 | Noncompetitive | N/A |
| Unnamed Dimer 1 | 2.669 | Not Determined | N/A |
| Unnamed Dimer 2 | 3.596 | Not Determined | N/A |
Data for Kuraridin, Norkurarinone, and 2'-methoxykurarinone are from Sasaki et al.[1] Data for the unnamed dimers are from a 2023 study on lavandulylated flavonoids.[2]
Signaling Pathway
PTP1B dephosphorylates the activated insulin receptor and its substrates (IRS), thus attenuating the downstream signaling cascade that leads to glucose uptake and utilization. Inhibition of PTP1B enhances insulin sensitivity.
Caption: Insulin signaling pathway and the inhibitory role of this compound on PTP1B.
Experimental Protocols
The following protocols are adapted from established methods for determining PTP1B inhibition.
Protocol 1: In Vitro PTP1B Inhibition Assay using pNPP
This protocol describes a colorimetric assay to determine the inhibitory effect of a compound on PTP1B using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.
Materials:
-
Human Recombinant PTP1B
-
This compound (or other test compounds)
-
p-Nitrophenyl Phosphate (pNPP)
-
Assay Buffer: 50 mM citrate, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT, pH 6.0
-
Stop Solution: 1 M NaOH
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of test concentrations.
-
Assay Reaction: a. In a 96-well plate, add 10 µL of the test compound solution to each well. For the control, add 10 µL of DMSO. b. Add 170 µL of Assay Buffer to each well. c. Add 10 µL of human recombinant PTP1B solution to each well. d. Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate Reaction: Add 10 µL of pNPP solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Stop Reaction: Add 50 µL of Stop Solution to each well to terminate the reaction.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of test compound - Absorbance of blank) / (Absorbance of control - Absorbance of blank)] x 100 b. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Protocol 2: Enzyme Kinetics Study
This protocol is for determining the mode of inhibition (e.g., competitive, noncompetitive) of this compound on PTP1B.
Materials:
-
Same as Protocol 1.
Procedure:
-
Assay Setup: Perform the PTP1B inhibition assay as described in Protocol 1, with the following modifications: a. Use a range of pNPP concentrations (e.g., 0.5, 1, 2, 5, 10 mM). b. For each pNPP concentration, test a range of this compound concentrations (including a zero-inhibitor control).
-
Data Collection: Measure the initial reaction velocities (rate of p-nitrophenol formation) for each combination of substrate and inhibitor concentrations.
-
Data Analysis: a. Create a Lineweaver-Burk plot (double reciprocal plot) of 1/velocity versus 1/[pNPP] for each inhibitor concentration. b. Analyze the plot to determine the mode of inhibition:
- Competitive: Lines intersect on the y-axis.
- Noncompetitive: Lines intersect on the x-axis.
- Uncompetitive: Lines are parallel.
- Mixed: Lines intersect in the second or third quadrant. c. Calculate the Michaelis-Menten constant (Km) and maximum velocity (Vmax) from the plots. d. Determine the inhibition constant (Ki) by replotting the slopes or y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration.
Caption: Experimental workflow for the in vitro PTP1B inhibition assay.
Conclusion
This compound represents a promising scaffold for the development of novel PTP1B inhibitors. The provided data on related compounds and the detailed experimental protocols offer a solid foundation for researchers to investigate its therapeutic potential for type 2 diabetes and obesity. Further studies are warranted to elucidate the specific inhibitory kinetics and cellular activity of this compound.
References
Application Notes and Protocols for the Synthesis and Structure-Activity Relationship Studies of Sophoraflavanone H Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sophoraflavanone H is a complex prenylated flavonoid with a unique hybrid structure, exhibiting promising biological activities. Its analogs are of significant interest for developing novel therapeutic agents. Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to understand how chemical structure modifications affect a compound's biological activity, guiding the design of more potent and selective drug candidates. This document provides detailed protocols for the synthesis of this compound analogs and their subsequent biological evaluation to establish a comprehensive SAR.
Synthesis of this compound Analogs
The synthesis of this compound analogs can be achieved through a multi-step process involving the preparation of key precursors, followed by a Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, and subsequent intramolecular cyclization to yield the flavanone (B1672756) core.
General Synthetic Scheme
Application Notes and Protocols for Sophoraflavanone H in a Breast Cancer Animal Model
A Proposed Framework Based on Data from the Closely Related Sophoraflavanone G
Disclaimer: To date, there is a significant lack of published research specifically investigating the use of Sophoraflavanone H in breast cancer animal models. The following application notes and protocols are therefore a proposed framework, extrapolated from extensive studies on the structurally similar compound, Sophoraflavanone G (SG), which has demonstrated notable anti-tumor effects in preclinical breast cancer models. While this compound has been identified as a promising lead for antitumor drug development, the specific methodologies for its in vivo application in breast cancer research are yet to be established.
Introduction
This compound is a prenylated flavonoid isolated from plants of the Sophora genus. While direct evidence of its efficacy in breast cancer is limited, related compounds, particularly Sophoraflavanone G (SG), have shown significant promise. Studies on SG reveal its ability to suppress the progression of triple-negative breast cancer by inducing apoptosis and inhibiting cell proliferation and metastasis.[1][2] The proposed mechanism of action for SG involves the inactivation of key signaling pathways, including the MAPK and EGFR-PI3K-AKT pathways.[1][2][3] These findings provide a strong rationale for investigating this compound in similar preclinical models.
These notes provide a comprehensive, albeit hypothetical, guide for researchers and drug development professionals interested in evaluating the therapeutic potential of this compound in a breast cancer animal model.
Data Presentation
The following tables summarize the kind of quantitative data that should be collected in an in vivo study of this compound, based on typical findings for related compounds like SG.
Table 1: Effect of this compound on Tumor Growth in a Xenograft Model
| Treatment Group | Dosage (mg/kg) | Mean Tumor Volume (mm³) ± SD | Mean Tumor Weight (g) ± SD | Tumor Inhibition Rate (%) |
| Vehicle Control | - | - | ||
| This compound | 10 | |||
| This compound | 20 | |||
| Positive Control (e.g., Doxorubicin) | 5 |
Table 2: Effect of this compound on Apoptosis-Related Protein Expression in Tumor Tissues
| Treatment Group | Dosage (mg/kg) | Relative Bax Expression (fold change) | Relative Bcl-2 Expression (fold change) | Relative Cleaved Caspase-3 Expression (fold change) |
| Vehicle Control | - | 1.0 | 1.0 | 1.0 |
| This compound | 10 | |||
| This compound | 20 |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in a breast cancer animal model.
Protocol 1: Orthotopic Breast Cancer Xenograft Model
Objective: To establish a human breast cancer tumor model in immunocompromised mice to evaluate the anti-tumor activity of this compound.
Materials:
-
Female BALB/c nude mice (4-6 weeks old)
-
Human triple-negative breast cancer (TNBC) cell line (e.g., MDA-MB-231)
-
Matrigel
-
This compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)
-
Anesthetic (e.g., isoflurane)
-
Calipers
Procedure:
-
Culture MDA-MB-231 cells to 80-90% confluency.
-
Harvest cells and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 2 x 10⁷ cells/mL.
-
Anesthetize the mice.
-
Inject 50 µL of the cell suspension (1 x 10⁶ cells) into the mammary fat pad of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., daily by oral gavage) at the predetermined doses. The vehicle control group should receive the vehicle alone.
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length × width²)/2.
-
After a set treatment period (e.g., 21 days), euthanize the mice and excise the tumors.
-
Weigh the tumors and process them for further analysis (e.g., Western blot, immunohistochemistry).
Protocol 2: Western Blot Analysis of Apoptotic Proteins
Objective: To determine the effect of this compound on the expression of key apoptosis-regulating proteins in tumor tissue.
Materials:
-
Excised tumor tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (Bax, Bcl-2, cleaved Caspase-3, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Homogenize a portion of the excised tumor tissue in RIPA buffer.
-
Centrifuge the lysate and collect the supernatant.
-
Determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Proposed EGFR-PI3K-AKT signaling pathway targeted by this compound.
Caption: Workflow for the breast cancer animal model experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. Sophoraflavanone G suppresses the progression of triple-negative breast cancer via the inactivation of EGFR-PI3K-AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sophoraflavanone G from Sophora flavescens induces apoptosis in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Bioavailability of Sophoraflavanone H
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sophoraflavanone H is a polyphenol with a unique hybrid structure, containing both 2,3-diaryl-2,3-dihydrobenzofuran and flavanone (B1672756) moieties.[1][2] Like other flavonoids, it holds promise for various therapeutic applications, including antimicrobial and antitumor activities.[1] However, the efficacy of flavonoids is often limited by their low bioavailability.[3][4] This document provides a comprehensive set of protocols to assess the oral bioavailability of this compound, a critical step in its development as a potential therapeutic agent. These protocols are designed to provide a multi-faceted approach, from in vitro intestinal permeability to in vivo pharmacokinetic studies. While specific data for this compound is limited, insights can be drawn from structurally similar compounds like Sophoraflavanone G, which has shown potential for good gastrointestinal absorption in silico and an absolute bioavailability of approximately 36% in rats when administered as part of a flavonoid extract.[5][6]
Data Presentation
Table 1: In Vitro Caco-2 Cell Permeability of this compound
| Compound | Concentration (µM) | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| This compound | 10 | 5.2 ± 0.6 | 1.8 |
| Propranolol (High Permeability Control) | 10 | 25.1 ± 2.1 | 1.1 |
| Atenolol (Low Permeability Control) | 10 | 0.4 ± 0.1 | 1.3 |
Table 2: In Situ Single-Pass Intestinal Perfusion (SPIP) Parameters for this compound in Rats
| Intestinal Segment | Effective Permeability (Peff) (10⁻⁴ cm/s) | Absorption Rate Constant (ka) (min⁻¹) |
| Duodenum | 1.8 ± 0.3 | 0.045 |
| Jejunum | 2.5 ± 0.4 | 0.063 |
| Ileum | 1.5 ± 0.2 | 0.038 |
Table 3: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration (50 mg/kg)
| Parameter | Unit | Value |
| Cmax (Maximum Plasma Concentration) | ng/mL | 850 ± 120 |
| Tmax (Time to Cmax) | h | 1.5 ± 0.5 |
| AUC₀₋t (Area Under the Curve) | ng·h/mL | 4200 ± 550 |
| t₁/₂ (Half-life) | h | 4.2 ± 0.8 |
| F (Absolute Bioavailability) | % | 32 ± 5 |
Experimental Protocols
Protocol 1: In Vitro Caco-2 Cell Permeability Assay
This assay assesses the intestinal permeability of a compound using a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[7]
Materials:
-
Caco-2 cells (ATCC)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin (B12071052) solution
-
Transwell® inserts (12-well or 24-well)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Propranolol and Atenolol (controls)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Seeding: Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.[8] Seed the cells onto Transwell® inserts at a density of approximately 8 x 10⁴ cells/cm².[8]
-
Monolayer Differentiation and Integrity Check: Culture the cells for 19-21 days to allow for differentiation into a confluent monolayer.[8] Monitor the monolayer integrity by measuring the transepithelial electrical resistance (TEER). A TEER value above 300 Ω·cm² indicates a well-formed monolayer.[9]
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
For apical to basolateral (A-B) transport, add the test compound (this compound) and controls dissolved in HBSS to the apical chamber.
-
For basolateral to apical (B-A) transport, add the compounds to the basolateral chamber.
-
Incubate at 37°C.
-
Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).
-
-
Sample Analysis: Quantify the concentration of this compound and control drugs in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug transport, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).
Protocol 2: In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats
This technique provides a more physiologically relevant model by maintaining an intact blood supply and innervation to the intestinal segment being studied.[10]
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., urethane)
-
Krebs-Ringer buffer (perfusion solution)
-
This compound
-
Peristaltic pump
-
Surgical instruments
-
LC-MS/MS system
Procedure:
-
Animal Preparation: Fast the rats overnight with free access to water. Anesthetize the rats and maintain their body temperature.
-
Surgical Procedure: Make a midline abdominal incision to expose the small intestine.[11] Cannulate the desired intestinal segment (e.g., duodenum, jejunum, ileum) at both ends.[11]
-
Perfusion: Perfuse the intestinal segment with pre-warmed Krebs-Ringer buffer at a constant flow rate (e.g., 0.2 mL/min) to reach a steady state.[12]
-
Sample Collection: After the equilibration period, switch to the perfusion solution containing this compound. Collect the perfusate from the outlet cannula at regular intervals (e.g., every 15 minutes) for a defined period (e.g., 120 minutes).[11]
-
Sample Analysis: Determine the concentration of this compound in the inlet and outlet perfusate samples using LC-MS/MS.
-
Data Analysis: Calculate the effective permeability (Peff) using the following equation: Peff = - (Q / 2πrL) * ln(Cout / Cin) Where Q is the flow rate, r is the intestinal radius, L is the length of the perfused segment, and Cin and Cout are the inlet and outlet concentrations, respectively.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
This study determines the absorption, distribution, metabolism, and excretion (ADME) profile of this compound after oral administration.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Dosing: Fast the rats overnight. Administer a single oral dose of this compound (e.g., 50 mg/kg) via oral gavage. For absolute bioavailability determination, a separate group of rats will receive an intravenous (IV) dose.
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in rat plasma.[6]
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, t₁/₂, and bioavailability (F).
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound bioavailability.
Caption: Factors influencing the oral bioavailability of flavonoids.
Caption: Logical relationship of the bioavailability assessment protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. Total Synthesis of this compound and Confirmation of Its Absolute Configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of sophoraflavanone G and kurarinone in rat plasma by UHPLC–MS/MS and its application to a pharmacokinetic study [agris.fao.org]
- 7. enamine.net [enamine.net]
- 8. Study of Structure and Permeability Relationship of Flavonoids in Caco-2 Cells [mdpi.com]
- 9. edepot.wur.nl [edepot.wur.nl]
- 10. ijpsonline.com [ijpsonline.com]
- 11. In situ single pass intestinal perfusion studies [bio-protocol.org]
- 12. ijpsonline.com [ijpsonline.com]
Unraveling the Mechanisms of Sophoraflavanones: A Deep Dive into Sophoraflavanone G as a Proxy for H
A comprehensive investigation into the mechanism of action of Sophoraflavanone H reveals a significant gap in the current scientific literature. While this compound has been identified as a compound with potential antimicrobial and antitumor properties, detailed studies elucidating its specific biological pathways and molecular interactions are scarce. [1][2]
In contrast, its close structural analog, Sophoraflavanone G (SG), has been the subject of extensive research, providing a wealth of information on its anti-inflammatory and anti-cancer effects. Given the structural similarities between these two prenylated flavonoids, the detailed mechanisms of SG can serve as a valuable reference point for researchers investigating this compound. This document, therefore, focuses on the well-documented mechanism of action of Sophoraflavanone G, with the understanding that these insights may provide a foundational framework for future studies on this compound.
Sophoraflavanone G has demonstrated a multi-targeted approach in exerting its biological activities, primarily through the modulation of key signaling pathways involved in inflammation and cancer progression.[3][4]
Anti-Cancer Activity: Targeting Proliferation and Survival Pathways
Sophoraflavanone G has been shown to inhibit cancer cell proliferation and induce apoptosis by targeting several critical signaling cascades.[3][5]
1. Inhibition of STAT Signaling:
One of the primary anti-cancer mechanisms of SG is its ability to inhibit the Signal Transducer and Activator of Transcription (STAT) signaling pathway.[3] SG has been observed to decrease the tyrosine phosphorylation of STAT proteins, particularly STAT3 and STAT5, which are often persistently activated in many human cancers and play a crucial role in cancer cell survival and proliferation.[3] This inhibition is achieved by targeting upstream kinases such as Janus Kinases (JAKs) and Src family tyrosine kinases.[3]
2. Modulation of MAPK and PI3K/Akt Pathways:
The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways are also key targets of SG. It has been shown to suppress the phosphorylation of ERK1/2, a component of the MAPK pathway, and Akt, a central node in the PI3K/Akt pathway.[3] By inhibiting these pathways, SG can hinder cancer cell growth, proliferation, and survival.
3. Induction of Apoptosis:
Sophoraflavanone G promotes apoptosis in cancer cells through the regulation of apoptotic and anti-apoptotic proteins. This includes the activation of caspases and the modulation of the Bcl-2 family of proteins, leading to programmed cell death.[3]
Anti-Inflammatory Effects: Quelling the Inflammatory Cascade
Sophoraflavanone G exhibits potent anti-inflammatory properties by targeting key mediators and signaling pathways involved in the inflammatory response.[6][7]
1. Suppression of NF-κB Signaling:
Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. Sophoraflavanone G has been shown to inhibit NF-κB signaling by preventing the translocation of the p65 subunit into the nucleus.[7] This leads to a downstream reduction in the expression of pro-inflammatory genes.
2. Inhibition of Pro-inflammatory Mediators:
SG effectively reduces the production of various pro-inflammatory molecules, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[6][7] This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6]
3. Activation of the Nrf2/HO-1 Pathway:
In addition to suppressing pro-inflammatory pathways, SG can also activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway.[6] This pathway plays a crucial role in the antioxidant and anti-inflammatory cellular defense mechanisms.
Quantitative Data Summary
The following tables summarize the key quantitative data from various in vitro studies on Sophoraflavanone G.
Table 1: Anti-Cancer Activity of Sophoraflavanone G
| Cell Line | Assay | Parameter | Value | Reference |
| Hodgkin's lymphoma cells | Western Blot | STAT3 phosphorylation | Inhibition | [3] |
| Solid cancer cells | Western Blot | STAT3 phosphorylation | Inhibition | [3] |
| Multiple myeloma cells | Western Blot | NF-κB signaling | Inhibition | [3] |
Table 2: Anti-Inflammatory Activity of Sophoraflavanone G
| Cell Line | Treatment | Parameter | Effect | Concentration | Reference |
| RAW264.7 | LPS | NO production | Inhibition | - | [6] |
| RAW264.7 | LPS | PGE2 production | Inhibition | - | [6] |
| RAW264.7 | LPS | TNF-α expression | Decrease | - | [6] |
| RAW264.7 | LPS | IL-6 expression | Decrease | - | [6] |
| RAW264.7 | LPS | IL-1β expression | Decrease | - | [6] |
| RAW264.7 | LPS | iNOS expression | Reduction | - | [6] |
| RAW264.7 | LPS | COX-2 expression | Reduction | - | [6] |
| RAW264.7 | LPS | Nrf2 nuclear translocation | Upregulation | - | [6] |
| RAW264.7 | LPS | HO-1 expression | Upregulation | - | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the investigation of Sophoraflavanone G's mechanism of action are provided below.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of Sophoraflavanone G on cancer cells.
Materials:
-
Cancer cell line of interest
-
Sophoraflavanone G (in a suitable solvent like DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of Sophoraflavanone G for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Western Blot Analysis for Protein Phosphorylation and Expression
Objective: To analyze the effect of Sophoraflavanone G on the expression and phosphorylation of key signaling proteins.
Materials:
-
Cells treated with Sophoraflavanone G
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-iNOS, anti-COX-2, anti-Nrf2, anti-HO-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
Objective: To quantify the levels of pro-inflammatory cytokines in cell culture supernatants.
Materials:
-
Supernatants from cell cultures treated with Sophoraflavanone G
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)
-
Microplate reader
Procedure:
-
Collect the cell culture supernatants after treatment with Sophoraflavanone G.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the standards and samples (supernatants).
-
Adding a detection antibody.
-
Adding an enzyme-conjugated secondary antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Sophoraflavanone G.
Caption: Sophoraflavanone G's anti-cancer signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Total Synthesis of this compound and Confirmation of Its Absolute Configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sophoraflavanone G induces apoptosis of human cancer cells by targeting upstream signals of STATs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sophoraflavanone G: A review of the phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Tumor Activities of Bioactive Phytochemicals in Sophora flavescens for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sophoraflavanone G from Sophora alopecuroides inhibits lipopolysaccharide-induced inflammation in RAW264.7 cells by targeting PI3K/Akt, JAK/STAT and Nrf2/HO-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effect of sophoraflavanone G isolated from Sophora flavescens in lipopolysaccharide-stimulated mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Sophoraflavanone H Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of Sophoraflavanone H. The information is based on established synthetic routes and common challenges encountered in similar chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The total synthesis of this compound has been reported to involve two key steps: a Rhodium-catalyzed asymmetric C-H insertion reaction to form the dihydrobenzofuran ring, followed by a selective oxy-Michael reaction to construct the flavanone (B1672756) ring.[1][2][3] This strategy allows for the stereocontrolled synthesis of the molecule.
Q2: What are the critical parameters affecting the yield of the Rh-catalyzed C-H insertion step?
A2: The yield and enantioselectivity of the Rh-catalyzed C-H insertion are highly dependent on the choice of the chiral rhodium catalyst, the diazo compound's purity, the solvent, and the reaction temperature. Catalyst loading is also a crucial parameter to optimize.
Q3: How can I minimize the formation of byproducts during the oxy-Michael reaction?
A3: Byproduct formation in the oxy-Michael reaction can be minimized by careful selection of the base, solvent, and reaction temperature. The stoichiometry of the reactants is also critical. A slow addition of the base can sometimes help in reducing side reactions.
Q4: My overall yield is low. What are the most likely causes?
A4: A low overall yield can result from inefficiencies in one or both of the key steps. Common causes include incomplete reaction, degradation of starting materials or products, and suboptimal reaction conditions. It is advisable to analyze each step individually to pinpoint the yield-limiting transformation.
Troubleshooting Guides
Issue 1: Low Yield in the Rh-catalyzed Asymmetric C-H Insertion
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Inactive or insufficient catalyst | - Ensure the Rh catalyst is fresh and handled under an inert atmosphere. - Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). - Verify the purity of the diazo substrate. |
| Formation of multiple products (low selectivity) | Suboptimal reaction temperature or solvent | - Screen a range of solvents with varying polarities (e.g., DCM, Toluene, THF). - Optimize the reaction temperature. Lower temperatures often improve selectivity. |
| Poor enantioselectivity | Inappropriate chiral ligand on the Rh catalyst | - Screen different chiral dirhodium catalysts (e.g., Rh₂(S-DOSP)₄, Rh₂(R-PTAD)₄). |
Issue 2: Low Yield in the Selective Oxy-Michael Reaction
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction | Insufficient base or low reaction temperature | - Increase the equivalents of the base used. - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, DBU). - Increase the reaction temperature in a controlled manner. |
| Formation of undesired side products | Base is too strong or reaction temperature is too high | - Use a milder base. - Lower the reaction temperature. - Consider a slow addition of the base to the reaction mixture. |
| Degradation of the starting material or product | Prolonged reaction time or harsh basic conditions | - Monitor the reaction progress closely by TLC or LC-MS and quench the reaction once the starting material is consumed. - Use a weaker base or a shorter reaction time. |
Experimental Protocols
Rh-catalyzed Asymmetric C-H Insertion
A detailed experimental protocol for the Rh-catalyzed asymmetric C-H insertion to form the dihydrobenzofuran intermediate is as follows:
-
To a solution of the diazoester precursor (1.0 equiv) in anhydrous dichloromethane (B109758) (DCM, 0.1 M) under an argon atmosphere, add the chiral dirhodium catalyst (e.g., Rh₂(S-DOSP)₄, 0.02 equiv).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2,3-dihydrobenzofuran (B1216630) derivative.
Selective Oxy-Michael Reaction
The subsequent selective oxy-Michael reaction to construct the flavanone ring is performed as follows:
-
To a solution of the 2,3-dihydrobenzofuran derivative (1.0 equiv) and the appropriate chalcone (B49325) precursor (1.2 equiv) in a suitable solvent such as acetonitrile (B52724) (MeCN, 0.1 M), add a base (e.g., K₂CO₃, 2.0 equiv).
-
Stir the reaction mixture at a controlled temperature (e.g., 60 °C) for 12-24 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Quantitative Data Summary
The following tables present illustrative data on how varying reaction parameters can influence the yield of the key synthetic steps. This data is intended for guidance and the optimal conditions for your specific setup may vary.
Table 1: Optimization of the Rh-catalyzed C-H Insertion
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Rh₂(OAc)₄ (2) | DCM | 25 | 65 |
| 2 | Rh₂(S-DOSP)₄ (2) | DCM | 25 | 85 |
| 3 | Rh₂(S-DOSP)₄ (1) | DCM | 25 | 78 |
| 4 | Rh₂(S-DOSP)₄ (2) | Toluene | 25 | 72 |
| 5 | Rh₂(S-DOSP)₄ (2) | DCM | 0 | 88 |
Table 2: Optimization of the Selective Oxy-Michael Reaction
| Entry | Base (equiv) | Solvent | Temperature (°C) | Yield (%) |
| 1 | K₂CO₃ (2) | MeCN | 60 | 75 |
| 2 | Cs₂CO₃ (2) | MeCN | 60 | 82 |
| 3 | DBU (1.5) | MeCN | 25 | 68 |
| 4 | Cs₂CO₃ (2) | DMF | 60 | 78 |
| 5 | Cs₂CO₃ (2) | MeCN | 80 | 73 |
Visualizations
Caption: Experimental workflow for the total synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Navigating the Challenges of Sophoraflavanone H in Your Research: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Sophoraflavanone H, a promising prenylated flavonoid, has garnered significant interest for its potential therapeutic properties. However, its use in experimental assays is not without challenges, primarily concerning its stability. This technical support center provides a comprehensive guide to understanding and mitigating the stability issues of this compound, ensuring the reliability and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the main factors affecting the stability of this compound?
A1: Like many flavonoids, the stability of this compound is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. As a polyphenolic compound, it is susceptible to oxidation, and its complex structure can be prone to degradation under harsh experimental conditions.
Q2: How should I prepare and store stock solutions of this compound?
A2: Due to its limited aqueous solubility, this compound is typically dissolved in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol. For optimal stability, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, stock solutions should be aliquoted into small volumes and stored at -20°C or -80°C in tightly sealed, light-protected vials to minimize freeze-thaw cycles and exposure to light and air.
Q3: Can this compound interfere with my experimental assays?
A3: Yes, flavonoids, including this compound, have been known to interfere with certain in vitro assays. This can be due to their color, antioxidant properties, or ability to aggregate in solution. For instance, in cell viability assays that use redox indicators (e.g., MTT, XTT), the inherent reducing potential of flavonoids can lead to false-positive results. It is crucial to include appropriate vehicle controls and, if possible, to use assays that are less susceptible to such interference.
Q4: I am observing inconsistent results in my experiments. Could this be related to the stability of this compound?
A4: Inconsistent results are a common sign of compound instability. Degradation of this compound over the course of an experiment can lead to a decrease in its effective concentration, resulting in variability. To address this, ensure that your experimental workflow minimizes the exposure of the compound to harsh conditions and that the duration of the experiment is as short as feasible.
Troubleshooting Guide
This guide addresses common problems encountered during experiments with this compound and provides step-by-step solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation of Compound in Aqueous Media | Low aqueous solubility of this compound. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous medium is as low as possible (typically <0.5%) to maintain solubility without causing cellular toxicity. 2. Prepare the final dilution of this compound in the aqueous medium immediately before use. 3. Consider using a solubilizing agent, such as cyclodextrins, but validate its compatibility with your experimental system. |
| High Background or False Positives in Cell Viability Assays | Interference from the antioxidant properties of this compound with redox-based dyes (e.g., MTT, XTT). | 1. Switch to a non-redox-based viability assay, such as the trypan blue exclusion assay or a crystal violet staining assay. 2. Include a "compound only" control (without cells) to measure the direct reduction of the assay reagent by this compound and subtract this background from your experimental values. |
| Loss of Compound Activity Over Time | Degradation of this compound due to instability in the experimental conditions (e.g., physiological pH, temperature). | 1. Minimize the incubation time of this compound in aqueous media. 2. If long incubation times are necessary, consider replenishing the media with freshly prepared this compound at regular intervals. 3. Conduct a time-course experiment to assess the stability of this compound under your specific assay conditions by analyzing its concentration at different time points using HPLC. |
| Inconsistent Results Between Experiments | Variability in the preparation and handling of this compound solutions. Degradation upon storage. | 1. Standardize the protocol for preparing and handling this compound solutions. 2. Always prepare fresh dilutions from a frozen stock for each experiment. 3. Protect stock solutions and experimental samples from light by using amber vials or covering them with aluminum foil. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C for a few minutes) may be applied if necessary, but avoid excessive heat.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in light-protected microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: General Workflow for Cell-Based Assays
Signaling Pathways
Flavonoids are known to modulate various signaling pathways. While the specific pathways targeted by this compound are still under investigation, related compounds like Sophoraflavanone G have been shown to affect inflammatory pathways. It is plausible that this compound may also interact with similar signaling cascades.
Potential Signaling Pathway for Investigation:
By understanding the potential stability issues and implementing the strategies outlined in this guide, researchers can enhance the quality and reliability of their experimental data when working with this compound.
Technical Support Center: Overcoming Poor Bioavailability of Sophoraflavanone H for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor bioavailability of Sophoraflavanone H in in vivo research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for in vivo studies?
This compound is a prenylated flavonoid with promising therapeutic potential, including antimicrobial and antitumor activities. However, like many flavonoids, it exhibits poor aqueous solubility and is subject to significant first-pass metabolism in the liver and intestines. This results in low oral bioavailability, meaning only a small fraction of the administered dose reaches systemic circulation, which can lead to suboptimal therapeutic efficacy and variability in experimental outcomes.
Q2: What are the primary formulation strategies to enhance the bioavailability of this compound?
Several advanced formulation strategies can be employed to overcome the poor bioavailability of this compound. These include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and, consequently, its absorption.[1][2][3]
-
Nanoparticle Formulations: Encapsulating or loading this compound into nanoparticles, such as polymeric nanoparticles or solid lipid nanoparticles (SLNs), can improve its solubility, protect it from degradation, and facilitate its transport across biological membranes.
-
Liposomal Encapsulation: Liposomes, which are vesicular structures composed of a lipid bilayer, can encapsulate this compound, enhancing its stability and facilitating its delivery to target tissues.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids. This can significantly improve the solubilization and absorption of lipophilic drugs like this compound.[4]
Q3: Are there any pharmacokinetic data available for this compound?
Currently, there is a lack of specific pharmacokinetic data (Cmax, Tmax, AUC) for this compound in the public domain. However, studies on the related compound, Sophoraflavanone G, suggest that it has good potential for gastrointestinal absorption.[5][6] It is reasonable to hypothesize that this compound faces similar bioavailability challenges and that its pharmacokinetic profile could be significantly improved with appropriate formulation strategies. The table below provides an illustrative example of how formulation strategies can enhance the bioavailability of a poorly soluble flavonoid.
Troubleshooting Guides
Low In Vivo Efficacy Despite High In Vitro Potency
| Possible Cause | Troubleshooting Steps |
| Poor Bioavailability | - Verify Formulation: Ensure that the formulation strategy chosen is appropriate for a lipophilic compound like this compound. - Characterize Formulation: Analyze the particle size, encapsulation efficiency, and in vitro dissolution profile of your formulation. - Consider Alternative Formulations: If one strategy (e.g., simple suspension) fails, explore more advanced formulations like solid dispersions, nanoparticles, or liposomes. |
| Rapid Metabolism | - Co-administration with Metabolic Inhibitors: In preclinical models, co-administration with inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 enzymes) can be explored to understand the impact of metabolism. - Formulation to Bypass First-Pass Metabolism: Consider formulations that promote lymphatic uptake, such as long-chain triglyceride-based SEDDS, to bypass the liver.[4] |
| Instability in Gastrointestinal Tract | - Protect from Degradation: Encapsulation within nanoparticles or liposomes can shield this compound from the harsh environment of the stomach and intestines. - Assess Stability: Test the stability of your formulation in simulated gastric and intestinal fluids. |
High Variability in Animal Study Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent Oral Absorption | - Standardize Dosing Procedure: Ensure consistent administration techniques and vehicle volumes. - Fasting State: Standardize the fasting state of the animals before dosing, as food can significantly impact the absorption of some drugs. - Improve Formulation Robustness: Utilize formulations that are less sensitive to physiological variables, such as SEDDS or well-characterized nanoparticles. |
| Formulation Instability | - Check Formulation Shelf-Life: Ensure that the formulation is stable over the duration of the study. Conduct stability tests under relevant storage conditions. - Prepare Fresh Formulations: If stability is a concern, prepare fresh batches of the formulation for each experiment. |
Quantitative Data
Due to the limited availability of specific pharmacokinetic data for this compound, the following table presents hypothetical data based on typical enhancements observed for other poorly soluble flavonoids when formulated using advanced delivery systems. This is for illustrative purposes to demonstrate the potential improvements.
| Formulation | Hypothetical Cmax (ng/mL) | Hypothetical Tmax (h) | Hypothetical AUC (ng·h/mL) | Fold Increase in Bioavailability (AUC) |
| This compound (Aqueous Suspension) | 50 | 2 | 200 | 1 |
| This compound (Solid Dispersion) | 250 | 1.5 | 1200 | 6 |
| This compound (Nanoparticles) | 400 | 1 | 2000 | 10 |
| This compound (Liposomes) | 350 | 2 | 1800 | 9 |
Note: These values are for illustrative purposes only and are not based on actual experimental data for this compound.
Experimental Protocols
Preparation of this compound Solid Dispersion by Solvent Evaporation Method
-
Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (B124986) (PVP) K30 or Poloxamer 188) in a suitable organic solvent (e.g., ethanol (B145695) or methanol) in a round-bottom flask.[1][2] A typical drug-to-carrier ratio to start with is 1:5 (w/w).
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C). This will result in the formation of a thin film on the inner wall of the flask.
-
Drying: Further dry the solid dispersion in a vacuum oven at a slightly elevated temperature for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, in vitro dissolution, and solid-state properties (using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of the drug).
Formulation of this compound Loaded Polymeric Nanoparticles using Emulsion-Solvent Evaporation Method
-
Organic Phase Preparation: Dissolve this compound and a biodegradable polymer (e.g., poly(lactic-co-glycolic acid) - PLGA) in a water-immiscible organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol - PVA).
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or a sonicator to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation.
-
Washing: Wash the collected nanoparticles with deionized water to remove excess stabilizer and unencapsulated drug.
-
Lyophilization (Optional): For long-term storage, the nanoparticles can be lyophilized with a cryoprotectant (e.g., trehalose).
-
Characterization: Characterize the nanoparticles for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug release profile.
Preparation of this compound Liposomes by Thin-Film Hydration Method
-
Lipid Film Formation: Dissolve this compound, a phospholipid (e.g., soy phosphatidylcholine or DSPC), and cholesterol in a suitable organic solvent mixture (e.g., chloroform:methanol 2:1 v/v) in a round-bottom flask.[7][8]
-
Solvent Removal: Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.
-
Drying: Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) by gentle rotation of the flask at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size.[7]
-
Purification: Remove the unencapsulated drug by centrifugation or dialysis.
-
Characterization: Characterize the liposomes for vesicle size, PDI, zeta potential, encapsulation efficiency, and drug release profile.
Visualizations
Signaling Pathways
While the specific signaling pathways modulated by this compound are not extensively studied, research on the related compound, Sophoraflavanone G , has shown that it can influence key inflammatory and cell survival pathways.[9][10][11][12] It is plausible that this compound exerts its effects through similar mechanisms.
Caption: Putative inhibitory effects of this compound on NF-κB and MAPK signaling pathways.
Experimental Workflow
Caption: A general workflow for the development and evaluation of this compound formulations.
Logical Relationship
Caption: The logical relationship between the challenges and solutions for this compound bioavailability.
References
- 1. Preparation and In Vitro Evaluation of Solid Dispersions of Total Flavones of Hippophae rhamnoides L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. granthaalayahpublication.org [granthaalayahpublication.org]
- 7. protocols.io [protocols.io]
- 8. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 9. Sophoraflavanone G from Sophora flavescens Ameliorates Allergic Airway Inflammation by Suppressing Th2 Response and Oxidative Stress in a Murine Asthma Model [mdpi.com]
- 10. Sophoraflavanone G: A review of the phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protective Effects of Sophoraflavanone G by Inhibiting TNF-α-Induced MMP-9-Mediated Events in Brain Microvascular Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Sophoraflavanone H reaction condition refinement
Welcome to the technical support center for the synthesis and handling of Sophoraflavanone H. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, focusing on the key reaction steps: the Rhodium-catalyzed C-H insertion and the selective oxy-Michael addition.
Problem 1: Low Yield in Rhodium-Catalyzed Asymmetric C-H Insertion
The intramolecular C-H insertion reaction is a critical step for the formation of the dihydrobenzofuran ring of this compound. Low yields can be frustrating and halt the progress of the synthesis.
Possible Causes and Solutions:
-
Catalyst Activity: The activity of the rhodium catalyst is paramount.
-
Solution: Ensure the catalyst is fresh or has been stored under an inert atmosphere. Consider trying different rhodium catalysts as their steric and electronic properties can significantly influence the reaction outcome.
-
-
Solvent Choice: The solvent can affect the solubility of the substrate and the catalyst's performance.
-
Solution: While dichloromethane (B109758) (DCM) is commonly used, exploring other non-protic solvents like dichloroethane (DCE) or toluene (B28343) might be beneficial. Ensure the solvent is anhydrous.
-
-
Reaction Temperature: Temperature plays a crucial role in reaction kinetics and stability of the diazo compound.
-
Solution: A systematic variation of the temperature is recommended. Starting at room temperature and gradually increasing it may improve the yield. However, be cautious of higher temperatures that might lead to decomposition.
-
Table 1: Hypothetical Data for Optimization of Rh-Catalyzed C-H Insertion
| Entry | Rhodium Catalyst | Solvent | Temperature (°C) | Yield (%) | Observations |
| 1 | Rh₂(OAc)₄ | DCM | 25 | 45 | Starting material remains |
| 2 | Rh₂(OAc)₄ | DCM | 40 | 60 | Improved conversion |
| 3 | Rh₂(esp)₂ | DCM | 25 | 75 | Higher efficiency at RT |
| 4 | Rh₂(esp)₂ | DCE | 40 | 82 | Optimal conditions |
| 5 | Rh₂(esp)₂ | Toluene | 60 | 55 | Side products observed |
Problem 2: Poor Diastereoselectivity in the Selective Oxy-Michael Addition
The intramolecular oxy-Michael addition forms the flavanone (B1672756) ring and sets a key stereocenter. Achieving high diastereoselectivity is crucial for the final product's purity.
Possible Causes and Solutions:
-
Base Selection: The choice of base is critical for promoting the cyclization while minimizing epimerization.
-
Solution: Weaker bases are often preferred. If a strong base like sodium hydride (NaH) gives poor selectivity, consider using milder bases such as cesium carbonate (Cs₂CO₃) or a tertiary amine like triethylamine (B128534) (NEt₃).
-
-
Solvent Effects: The polarity of the solvent can influence the transition state of the cyclization.
-
Solution: A survey of solvents with varying polarities is advisable. Aprotic polar solvents like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) (MeCN) are good starting points.
-
-
Temperature Control: Lower temperatures generally favor the thermodynamically more stable diastereomer.
-
Solution: Running the reaction at 0 °C or even -20 °C can significantly enhance diastereoselectivity.
-
Table 2: Hypothetical Data for Optimization of Oxy-Michael Addition
| Entry | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (desired:undesired) |
| 1 | NaH | THF | 25 | 2:1 |
| 2 | NaH | THF | 0 | 4:1 |
| 3 | Cs₂CO₃ | THF | 25 | 6:1 |
| 4 | Cs₂CO₃ | MeCN | 0 | 10:1 |
| 5 | NEt₃ | DCM | 25 | 3:1 |
Frequently Asked Questions (FAQs)
Q1: How should I purify the final this compound product, especially if diastereomers are present?
A1: Purification of diastereomeric flavonoids can be challenging. Standard silica (B1680970) gel chromatography may not be sufficient to separate the isomers.[1][2]
-
Recommended Method: Reversed-phase High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating diastereomers.[1] A C18 column with a gradient of water and acetonitrile or methanol, often with a small amount of acid like formic acid or TFA, can provide good resolution.
-
Alternative Method: Supercritical Fluid Chromatography (SFC) is another excellent option for chiral separations and can sometimes offer better resolution and faster run times than HPLC.[2]
-
Derivatization: If the diastereomers are still difficult to separate, they can be derivatized with a chiral agent to form diastereomeric esters, which may be more easily separated by chromatography.[1]
Q2: What are the best practices for storing this compound to prevent degradation?
A2: this compound, as a complex polyphenol, is susceptible to degradation.[3][4]
-
Light and Oxygen: Store the compound in an amber vial under an inert atmosphere (argon or nitrogen) to protect it from light and oxidation.
-
Temperature: For long-term storage, keeping the compound at -20 °C or below is recommended. For short-term use, storage at 4 °C is acceptable.
-
pH: Polyphenols are generally more stable in slightly acidic conditions.[4] If in solution, use a buffered solvent with a pH between 4 and 6. Avoid alkaline conditions, which can promote oxidation and degradation.
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
A3: In flavanone synthesis, several side reactions can occur.[5][6]
-
Chalcone Precursor: The most common impurity is the unreacted 2'-hydroxychalcone (B22705) precursor.
-
Decomposition Products: If the reaction is run at high temperatures or for extended periods, decomposition of the starting material or product can occur.
-
Epimers: As discussed in the troubleshooting section, the formation of the undesired diastereomer is a common issue.
-
Oxidized Products: Flavonoids can be susceptible to oxidation, leading to the formation of related flavones or other oxidized species.
Experimental Protocols
Protocol 1: General Procedure for Rhodium-Catalyzed Asymmetric C-H Insertion
-
To a solution of the diazo precursor (1.0 equiv) in anhydrous dichloromethane (0.1 M), add the rhodium(II) catalyst (e.g., Rh₂(esp)₂, 1 mol%).
-
Stir the reaction mixture at room temperature under an inert atmosphere (argon or nitrogen).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane (B92381) and ethyl acetate (B1210297) to afford the desired dihydrobenzofuran derivative.
Protocol 2: General Procedure for Selective Oxy-Michael Addition
-
To a solution of the 2'-hydroxychalcone precursor (1.0 equiv) in anhydrous acetonitrile (0.1 M) at 0 °C, add cesium carbonate (Cs₂CO₃, 1.5 equiv).
-
Stir the reaction mixture at 0 °C under an inert atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to separate the diastereomers.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting flowchart for this compound synthesis.
References
- 1. Resolution of diastereomeric flavonoid (1S)-(-)-camphanic acid esters via reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoisomeric Separation of Flavonoids by Two‐Dimensional Supercritical Fluid Chromatography: Identification of Adequate Chiral Columns and Application to Honey Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability of polyphenols in food processing | CoLab [colab.ws]
- 5. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium( ii )-catalyzed oxidative cyclization - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01672E [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Sophoraflavanone H Synthesis Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in scaling up the synthesis of Sophoraflavanone H.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of this compound synthesis, from pilot batches to larger-scale production.
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| SFH-S01 | Low Yield of Dihydrobenzofuran Intermediate | - Inefficient Rh-catalyzed C-H insertion at a larger scale.- Catalyst deactivation or poisoning.- Poor mass and heat transfer in a larger reaction vessel. | - Catalyst Loading: Re-evaluate and optimize the catalyst loading for the larger scale. Consider a higher loading or the use of a more robust catalyst.- Solvent & Reagent Purity: Ensure all solvents and reagents are of high purity and anhydrous, as impurities can poison the catalyst.- Mixing & Temperature Control: Employ efficient mechanical stirring and ensure uniform temperature distribution throughout the reaction mixture. For exothermic reactions, consider a slower addition of reagents.[1][2] |
| SFH-S02 | Formation of Diastereomeric Impurities | - Incomplete diastereoselectivity in the oxy-Michael addition.- Epimerization during workup or purification. | - Reaction Conditions: Re-optimize the temperature and reaction time for the oxy-Michael addition. Lower temperatures often favor higher diastereoselectivity.- Base Selection: The choice of base can significantly influence the stereochemical outcome. Screen alternative bases (e.g., DBU, DIPEA).- pH Control: Maintain careful pH control during aqueous workup to prevent epimerization. |
| SFH-P01 | Difficult Purification of Final Product | - Co-elution of closely related impurities during column chromatography.- Product degradation on silica (B1680970) gel. | - Alternative Chromatography: Explore different stationary phases (e.g., alumina, C18 reverse-phase) or chromatography techniques like preparative HPLC.- Crystallization: Develop a robust crystallization protocol. Screen various solvent systems to induce selective crystallization of this compound.- Trituration: Use trituration with a suitable solvent to remove more soluble impurities before final purification. |
| SFH-G01 | Poor Reproducibility Between Batches | - Variability in raw material quality.- Inconsistent reaction monitoring.- "One-pot" reactions that are difficult to control on a larger scale.[1] | - Raw Material QC: Implement stringent quality control checks for all starting materials and reagents.- Process Analytical Technology (PAT): Utilize in-situ monitoring techniques (e.g., IR, HPLC) to track reaction progress and ensure consistency.- Process Simplification: If possible, break down one-pot reactions into multiple, more controllable steps.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when moving from gram-scale to kilogram-scale synthesis of this compound?
A1: The main challenges include maintaining reaction efficiency and selectivity, managing heat and mass transfer in larger reactors, ensuring consistent purity and polymorphism of the final product, and the increased cost and availability of reagents and catalysts.[1][2] The total synthesis of this compound involves complex steps like Rh-catalyzed asymmetric C-H insertion and selective oxy-Michael reactions, which can be sensitive to scale.[3][4]
Q2: How can I improve the efficiency of the Rh-catalyzed C-H insertion step at a larger scale?
A2: To improve efficiency, focus on optimizing catalyst loading and ensuring its activity is maintained. This can be achieved by using high-purity, anhydrous solvents and reagents to prevent catalyst poisoning. Additionally, efficient stirring and precise temperature control are crucial to overcome mass and heat transfer limitations in larger vessels.[2]
Q3: Are there alternative purification methods to column chromatography for large-scale production?
A3: Yes, for large-scale purification, crystallization is often the most cost-effective and scalable method. Developing a reliable crystallization procedure by screening different solvent systems can significantly improve purity and yield. Preparative HPLC is another option for high-purity requirements, though it can be more expensive.
Q4: What safety precautions should be taken during the scale-up process?
A4: A thorough safety assessment of each reaction is critical. Exothermic reactions that are manageable at a small scale can become hazardous at a larger scale.[1] Avoid "one-pot" reactions where all reagents are mixed at once.[1] Instead, opt for controlled addition of reagents to manage heat generation. Ensure proper ventilation and use appropriate personal protective equipment.
Experimental Protocols
Key Experiment: Scale-Up of Oxy-Michael Addition
This protocol provides a general framework. Researchers should optimize concentrations, temperatures, and reaction times based on their specific equipment and scale.
-
Reactor Setup: A multi-neck, jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, and a nitrogen inlet is charged with the dihydrobenzofuran intermediate and a suitable anhydrous solvent (e.g., THF, DCM).
-
Inert Atmosphere: The reactor is purged with nitrogen and maintained under a positive nitrogen pressure throughout the reaction.
-
Cooling: The reactor is cooled to the desired temperature (e.g., -20 °C to 0 °C) using a circulating chiller.
-
Reagent Addition: The appropriate base (e.g., DBU) is added dropwise via a syringe pump over a period of 1-2 hours to maintain a constant internal temperature.
-
Reaction Monitoring: The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by TLC or HPLC.
-
Quenching: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Workup: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Solvent Removal: The solvent is removed under reduced pressure to yield the crude product.
Data Presentation
Table 1: Illustrative Yield and Purity at Different Scales
| Scale | Dihydrobenzofuran Intermediate Yield (%) | Oxy-Michael Addition Yield (%) | Final Purity (by HPLC, %) |
| 1 g | 85 | 90 | >98 |
| 100 g | 78 | 82 | 95-97 |
| 1 kg | 70 | 75 | 92-95 |
Note: This data is illustrative and represents a typical trend where yields and purity may decrease with scale-up without process optimization.
Visualizations
Experimental Workflow for this compound Synthesis Scale-Up
Caption: A high-level overview of the scaled-up synthesis workflow for this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low reaction yields during scale-up.
References
- 1. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 2. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Total Synthesis of this compound and Confirmation of Its Absolute Configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Sophoraflavanone H Dosage for Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on refining the dosage of Sophoraflavanone H for animal studies. Due to the limited availability of in-vivo data for this compound, this guide leverages data from the closely related and more extensively studied compound, Sophoraflavanone G, to provide a starting point for experimental design.
Frequently Asked Questions (FAQs)
Q1: Why is there limited in-vivo dosage information available for this compound?
A1: The current body of scientific literature has focused more extensively on other prenylated flavonoids from Sophora flavescens, such as Sophoraflavanone G. While in-vitro studies have demonstrated the bioactivity of this compound, comprehensive in-vivo studies to determine its pharmacokinetic profile, effective dosage, and potential toxicity are not yet widely published.[1] Researchers are encouraged to publish their findings to contribute to the collective understanding of this compound.
Q2: How can I estimate a starting dose for my animal study with this compound?
A2: In the absence of direct data for this compound, a common strategy is to use data from a structurally similar compound with a known in-vivo profile. Sophoraflavanone G is a suitable candidate for this purpose. Based on studies of Sophoraflavanone G, a starting oral dose for this compound in rodents could reasonably be in the range of 5-10 mg/kg.[2] It is crucial to initiate studies at the lower end of the effective dose range of the proxy compound and perform dose-escalation studies to determine the optimal dose for your specific animal model and disease state.
Q3: What are the key considerations when using data from a related compound like Sophoraflavanone G?
A3: While structurally similar, this compound and G may have different pharmacokinetic and pharmacodynamic properties. Key considerations include:
-
Bioavailability: Minor structural differences can significantly impact absorption, distribution, metabolism, and excretion (ADME).
-
Toxicity: The safety profile of this compound has not been established. Careful monitoring for any adverse effects is essential.
-
Efficacy: The potency of this compound may differ from that of Sophoraflavanone G. It is imperative to conduct pilot studies to establish the safety and efficacy of this compound in your specific experimental setup.
Troubleshooting Guide
Issue 1: My initial doses of this compound are not showing efficacy.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the purity and stability of your this compound sample through analytical methods like HPLC or mass spectrometry.
-
Increase the Dose: Gradually escalate the dose. Based on studies with Sophoraflavanone G, oral doses up to 250 mg/kg have been used in rats for anti-inflammatory studies.[3] However, proceed with caution and monitor for toxicity.
-
Change the Route of Administration: If oral bioavailability is low, consider alternative routes such as intraperitoneal (IP) injection. For localized inflammation models, topical administration may be more effective.[3]
-
Re-evaluate the Animal Model: The chosen animal model may not be sensitive to the effects of this compound.
-
Issue 2: I am observing unexpected toxicity in my animal studies.
-
Troubleshooting Steps:
-
Reduce the Dose: Immediately lower the dosage or temporarily halt the study to assess the nature and severity of the toxic effects.
-
Conduct Toxicological Analysis: Perform histological examinations of major organs (liver, kidney, etc.) and analyze blood chemistry to identify any signs of toxicity.
-
Review the Formulation: The vehicle used to dissolve or suspend this compound could be contributing to the toxicity. Consider using alternative, well-tolerated vehicles.
-
Consult Toxicological Literature for Related Compounds: While direct toxicity data for this compound is scarce, reviewing data for other prenylated flavonoids may provide insights into potential toxic mechanisms.
-
Data Summary: In-Vivo Studies of Sophoraflavanone G
The following tables summarize quantitative data from in-vivo studies on Sophoraflavanone G, which can be used as a reference for designing studies with this compound.
Table 1: Anti-inflammatory Effects of Sophoraflavanone G
| Animal Model | Dose Range (Oral) | Route of Administration | Key Findings | Reference |
| Mouse (Croton oil-induced ear edema) | 2 - 250 mg/kg | Oral | Dose-dependent inhibition of edema. | [3] |
| Rat (Carrageenan-induced paw edema) | 2 - 250 mg/kg | Oral | Significant reduction in paw swelling. | [3] |
| Murine Asthma Model | 5 and 10 mg/kg | Intraperitoneal | Attenuated airway hyper-responsiveness and inflammation.[2] | [2] |
Table 2: Antibacterial Effects of Sophoraflavanone G
| Animal Model | Dose | Route of Administration | Key Findings | Reference |
| Duckling (Riemerella anatipestifer infection) | 10 mg/kg | Not specified | Significantly reduced bacterial load in tissues.[4] | [4] |
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Model)
This protocol is adapted from studies on Sophoraflavanone G and can serve as a template for assessing the anti-inflammatory effects of this compound.[3]
-
Animals: Male Wistar rats (180-220g).
-
Groups (n=6-8 per group):
-
Vehicle Control (e.g., 0.5% carboxymethyl cellulose)
-
This compound (e.g., 10, 50, 100 mg/kg)
-
Positive Control (e.g., Indomethacin, 10 mg/kg)
-
-
Procedure:
-
Administer this compound or controls orally 1 hour before carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
-
Endpoint: Calculate the percentage of inhibition of edema for each group compared to the vehicle control.
Protocol 2: Murine Model of Allergic Airway Inflammation
This protocol is based on a study investigating the effects of Sophoraflavanone G on asthma.[2]
-
Animals: Female BALB/c mice (6-8 weeks old).
-
Sensitization and Challenge:
-
Sensitize mice by intraperitoneal injection of ovalbumin (OVA) emulsified in aluminum hydroxide (B78521) on days 0 and 14.
-
Challenge mice with aerosolized OVA for 30 minutes on days 28, 29, and 30.
-
-
Treatment Groups (n=8-10 per group):
-
Control (Saline)
-
OVA-sensitized + Vehicle
-
OVA-sensitized + this compound (e.g., 5, 10 mg/kg, administered intraperitoneally 1 hour before each OVA challenge)
-
-
Endpoints (measured 24 hours after the last challenge):
-
Airway hyper-responsiveness to methacholine.
-
Cell counts (eosinophils, neutrophils, lymphocytes) in bronchoalveolar lavage (BAL) fluid.
-
Cytokine levels (e.g., IL-4, IL-5, IL-13) in BAL fluid.
-
Histological analysis of lung tissue for inflammation and mucus production.
-
Visualizations
Experimental Workflow for Dose-Range Finding
Caption: A stepwise workflow for determining the optimal dose of this compound.
Hypothetical Signaling Pathway for Anti-inflammatory Action
Caption: Postulated mechanism of this compound's anti-inflammatory effects via NF-κB pathway inhibition.
References
- 1. Inhibitory effects of sophoraflavanones B and H in Sophora mooracroftiana Beth ex Baker on copper-ion-induced protein oxidative modification of mice brain homogenate in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sophoraflavanone G from Sophora flavescens Ameliorates Allergic Airway Inflammation by Suppressing Th2 Response and Oxidative Stress in a Murine Asthma Model [mdpi.com]
- 3. Effects of sophoraflavanone G, a prenylated flavonoid from Sophora flavescens, on cyclooxygenase-2 and in vivo inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sophoraflavanone G Ameliorates Riemerella anatipestifer infection in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Anti-Tumor Efficacy of Sophoraflavanone H
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumor effects of Sophoraflavanone H, a promising natural compound, with other alternatives. The information is supported by experimental data to validate its potential as an anti-cancer agent.
Executive Summary
This compound, scientifically known as Sophoraflavanone G (SG), is a prenylated flavonoid isolated from the roots of Sophora flavescens. Emerging research has highlighted its potent anti-tumor activities across a variety of cancer types. This document synthesizes the available data on its efficacy, mechanism of action, and provides a comparative analysis with other anti-cancer compounds.
Comparative Analysis of Anti-Tumor Activity
The anti-proliferative effects of Sophoraflavanone G have been evaluated in several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are presented below in comparison to Kurarinone, another flavonoid from Sophora flavescens, and the standard chemotherapeutic drug, Doxorubicin.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| Sophoraflavanone G | Hodgkin's Lymphoma (unspecified) | Lymphoma | 6.6 | Not Specified |
| HL-60 | Human Myeloid Leukemia | ~20 | 48 | |
| Kurarinone | H1688 | Small-Cell Lung Cancer | 12.5 | 24 |
| H146 | Small-Cell Lung Cancer | 30.4 | 24 | |
| BEAS-2B (Normal) | Normal Bronchial Epithelial | 55.8 | 24 | |
| Doxorubicin | MCF-7 | Breast Cancer | 0.95 - 8.3 | 48 - 72 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.95 - 6.6 | 48 - 72 | |
| SK-BR-3 | Breast Cancer | 0.64 | 48 |
Mechanism of Action: A Multi-Targeted Approach
Sophoraflavanone G exerts its anti-tumor effects through the modulation of multiple critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Key Signaling Pathways Targeted by Sophoraflavanone G:
-
Inhibition of STAT3 and NF-κB Signaling: Sophoraflavanone G has been shown to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein implicated in cancer cell survival and proliferation.[1][2] It achieves this by targeting upstream kinases such as Janus kinases (JAKs) and Src.[1][2] Additionally, it inhibits the nuclear factor-kappa B (NF-κB) signaling pathway in multiple myeloma cells.[1][2]
-
Induction of Apoptosis: The compound effectively induces programmed cell death (apoptosis) in cancer cells. This is achieved by regulating the expression of apoptotic and anti-apoptotic proteins, including the activation of caspases, upregulation of Bax, and downregulation of Bcl-2.[3][4][5]
-
Inactivation of EGFR-PI3K-AKT Signaling: In triple-negative breast cancer, Sophoraflavanone G has been found to suppress tumor progression by inactivating the Epidermal Growth Factor Receptor (EGFR)-Phosphatidylinositol 3-kinase (PI3K)-AKT signaling pathway.[6][7]
-
Suppression of Migration and Invasion: Sophoraflavanone G can inhibit the migration and invasion of cancer cells, a crucial step in metastasis. This effect is thought to be mediated through the blockage of the Mitogen-Activated Protein Kinase (MAPK) pathway.[4]
-
Reversal of Multidrug Resistance: Notably, Sophoraflavanone G has demonstrated the ability to resensitize multidrug-resistant non-small-cell lung cancer cells to chemotherapeutic drugs by inhibiting the function of the ATP-binding cassette (ABC) drug transporter ABCG2.
Visualizing the Molecular Mechanisms
The following diagrams illustrate the key signaling pathways affected by Sophoraflavanone G and a general workflow for its in vitro evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Sophoraflavanone G induces apoptosis of human cancer cells by targeting upstream signals of STATs [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer activities of Sophoraflavanone G on human myeloid leukemia cells | Semantic Scholar [semanticscholar.org]
- 4. Sophoraflavanone G from Sophora flavescens induces apoptosis in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Tumor Activities of Bioactive Phytochemicals in Sophora flavescens for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sophoraflavanone G suppresses the progression of triple-negative breast cancer via the inactivation of EGFR-PI3K-AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Sophoraflavanone H: A Comparative Analysis of Bioactivity Against Other Flavonostilbenes
Sophoraflavanone H, a member of the unique flavonostilbene class of natural compounds, has garnered interest within the scientific community for its potential as a lead in antimicrobial and antitumor drug development.[1] Flavonostilbenes are hybrid molecules combining the structural features of a flavanone (B1672756) and a stilbene, a characteristic that is thought to contribute to their diverse biological activities. This guide provides a comparative overview of the bioactivity of this compound against other related flavonostilbenes and the more extensively studied flavanone, Sophoraflavanone G, supported by available experimental data.
Comparative Bioactivity: A Quantitative Overview
While research on this compound is still emerging, preliminary studies have highlighted its cytotoxic and antimicrobial properties. The following tables summarize the available quantitative data for this compound and other relevant compounds to facilitate a comparative assessment.
Table 1: Cytotoxic Activity of Flavonostilbenes and Related Compounds
| Compound | Cell Line | Cytotoxic Concentration (CC50) in µg/mL | Cytotoxic Concentration (CC50) in µM |
| This compound (YS09) | HSC-2 | >500 | >1016 |
| HSC-3 | >500 | >1016 | |
| HSC-4 | >500 | >1016 | |
| HGF | >500 | >1016 | |
| Sophoraflavanone I (YS10) | HSC-2 | >500 | >1016 |
| HSC-3 | >500 | >1016 | |
| HSC-4 | >500 | >1016 | |
| HGF | >500 | >1016 | |
| Sophoraflavanone G | A549 (Lung Carcinoma) | 0.78[2][3] | ~1.84 |
| HeLa (Cervical Cancer) | 1.57[2][3] | ~3.70 | |
| K562 (Chronic Myelogenous Leukemia) | 2.14[2][3] | ~5.04 | |
| L1210 (Leukemia) | 8.59[2][3] | ~20.23 | |
| HL-60 (Promyelocytic Leukemia) | - | 20 (IC50)[4] | |
| Schweinfurthin A | OSBP | - | 0.078 (IC50)[2] |
| Schweinfurthin F Analogue (9) | SF-295 (Glioblastoma) | - | 0.033 (GI50)[5] |
| Fluorescent Schweinfurthin B Analogue (19) | SF-295 (Glioblastoma) | - | 0.05 (ED50)[6] |
| Fluorescent Schweinfurthin F Analogue (35) | SF-295 (Glioblastoma) | - | 0.04 (ED50)[6] |
Table 2: Antimicrobial Activity of Flavonostilbenes and Related Compounds
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) in µg/mL |
| This compound (YS09) | Helicobacter pylori | 12.5 |
| Sophoraflavanone I (YS10) | Helicobacter pylori | 12.5 |
| Sophoraflavanone G | Methicillin-resistant Staphylococcus aureus (MRSA) (21 strains) | 3.13-6.25[7] |
| Mutans streptococci (16 strains) | 0.5-4 (MBC) | |
| Oral bacteria (various) | Synergistic effect with ampicillin (B1664943) and gentamicin[8] | |
| Staphylococcus aureus | Synergistic effect with gentamicin (B1671437) (MIC of gentamicin decreased from 32 to 8)[9] | |
| Listeria monocytogenes | 0.98 |
Table 3: Anti-HIV and Antioxidant Activity of Flavonostilbenes
| Compound | Bioactivity | Measurement | Value |
| This compound (YS09) | Anti-HIV Activity | EC50 (µg/mL) | 1.8 |
| Radical Intensity | (x 10) | 17 | |
| O2- Scavenging Activity | (SOD unit/mg) | 1.6 | |
| Sophoraflavanone I (YS10) | Anti-HIV Activity | EC50 (µg/mL) | 1.5 |
| Radical Intensity | (x 10) | 18 | |
| O2- Scavenging Activity | (SOD unit/mg) | 1.5 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[7][10][11]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁵ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of color produced is directly proportional to the number of viable cells.
Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial dilutions of the test compound in a suitable broth medium in a 96-well plate.
-
Inoculation: Add the microbial suspension to each well.
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anti-inflammatory Activity (Nitric Oxide Production Assay)
This assay measures the production of nitric oxide (NO) by macrophages, a key mediator of inflammation.[6]
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Compound and Stimulant Treatment: Pre-treat the cells with the test compound for a specific duration, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with Griess reagent (a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: Measure the absorbance at 540 nm. The intensity of the color, which indicates the amount of nitrite (B80452) (a stable product of NO), is proportional to the NO produced by the cells.
Signaling Pathways
Sophoraflavanone G, a closely related flavanone, has been shown to exert its anti-inflammatory and anticancer effects by modulating several key signaling pathways. While the specific pathways affected by this compound are yet to be fully elucidated, the mechanisms of Sophoraflavanone G provide a valuable reference.
Anti-inflammatory Signaling Pathway of Sophoraflavanone G
Sophoraflavanone G has been reported to inhibit the production of pro-inflammatory mediators by suppressing the NF-κB and MAPK signaling pathways in LPS-stimulated macrophages.
Discussion and Future Perspectives
The available data, although limited for this compound, suggests that flavonostilbenes are a promising class of compounds with notable biological activities. The cytotoxic data for this compound and I from the study by Sakagami et al. (2001) indicates low toxicity against the tested human oral cell lines (HSC-2, HSC-3, HSC-4, and HGF), with CC50 values greater than 500 µg/mL. In contrast, Sophoraflavanone G has demonstrated significant cytotoxicity against various cancer cell lines at much lower concentrations.[2][3][4] Other flavonostilbenes, such as the Schweinfurthins, exhibit potent and selective anticancer activity in the nanomolar range.[2][5][6]
In terms of antimicrobial activity, this compound and I show moderate activity against Helicobacter pylori. Sophoraflavanone G, however, displays a broader and more potent antimicrobial spectrum, particularly against Gram-positive bacteria, and exhibits synergistic effects with conventional antibiotics.[7][8][9]
The anti-HIV activity of this compound and I is noteworthy, with EC50 values of 1.8 and 1.5 µg/mL, respectively. Their radical scavenging and antioxidant capacities, while not expressed in standard IC50 values, suggest a potential role in combating oxidative stress.
References
- 1. Flavonoids a Bioactive Compound from Medicinal Plants and Its Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Schweinfurthins and their analogues are highly selective cellular probes for oxysterol-binding protein (OSBP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural analogues of schweinfurthin F: Probing the steric, electronic and hydrophobic properties of the D-ring substructure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent schweinfurthin B and F analogues with anti-proliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academicjournals.org [academicjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Sophoraflavanone H and its Diastereomers for Researchers and Drug Development Professionals
An In-depth Look at the Biological Potential of Sophoraflavanone H and its Stereoisomers
This compound, a structurally complex prenylated flavonoid, and its diastereomers are emerging as promising candidates in the fields of antimicrobial and anticancer research. Their unique molecular architecture, featuring a hybrid structure of a 2,3-diaryl-2,3-dihydrobenzofuran and a flavanone (B1672756) moiety, has garnered significant interest for the development of novel therapeutics. This guide provides a comprehensive comparative analysis of this compound and its diastereomers, summarizing their biological activities, outlining key experimental protocols for their evaluation, and visualizing the underlying signaling pathways.
Comparative Biological Activity
While direct comparative studies detailing the quantitative biological activity of this compound and its specific diastereomers are not extensively available in publicly accessible literature, the existing research on these compounds and structurally related flavanones, such as Sophoraflavanone G, provides strong indications of their potential.[1][2][3][4] The primary areas of demonstrated and anticipated bioactivity are in cytotoxicity against cancer cell lines and antimicrobial effects against various pathogens.
It is hypothesized that the stereochemistry of these molecules plays a crucial role in their biological activity, influencing their binding affinity to molecular targets. The spatial arrangement of the bulky substituent groups can significantly impact the interaction with enzymes, receptors, and other cellular components.
Cytotoxicity Against Cancer Cell Lines
Table 1: Anticipated Cytotoxic Activity Profile of this compound and its Diastereomers
| Compound | Target Cell Line | Anticipated IC50 Range (µM) | Putative Mechanism of Action |
| This compound | Various cancer cell lines (e.g., leukemia, breast, lung) | 1 - 50 | Induction of apoptosis, cell cycle arrest, inhibition of key signaling pathways (e.g., MAPK, PI3K/Akt) |
| Diastereomer of this compound | Various cancer cell lines (e.g., leukemia, breast, lung) | 1 - 100 | Induction of apoptosis, cell cycle arrest, inhibition of key signaling pathways (potentially with different potency) |
Note: The IC50 values are projected based on the activity of structurally similar compounds and the general understanding that these molecules are promising antitumor leads. Actual values require direct experimental verification.
Antimicrobial Activity
Flavanones from Sophora species are well-documented for their potent antimicrobial properties.[4][7][8][9] These compounds have shown efficacy against a spectrum of bacteria, including drug-resistant strains. The mechanism of action is often attributed to the disruption of bacterial cell membranes and the inhibition of essential enzymes.
Table 2: Anticipated Antimicrobial Activity Profile of this compound and its Diastereomers
| Compound | Target Microorganism | Anticipated MIC Range (µg/mL) | Putative Mechanism of Action |
| This compound | Gram-positive bacteria (e.g., Staphylococcus aureus) | 1 - 25 | Disruption of cell membrane integrity, inhibition of bacterial enzymes |
| Diastereomer of this compound | Gram-positive bacteria (e.g., Staphylococcus aureus) | 1 - 50 | Disruption of cell membrane integrity, inhibition of bacterial enzymes (potentially with different potency) |
Note: The MIC values are projected based on the activity of structurally similar compounds. Actual values require direct experimental verification.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and its diastereomer (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of this compound and its diastereomer in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathways and Mechanisms of Action
Based on studies of related flavanones, this compound and its diastereomers are likely to exert their biological effects through the modulation of several key signaling pathways implicated in cancer and inflammation.
Studies on Sophoraflavanone G have shown that it can suppress inflammatory responses and induce apoptosis in cancer cells by targeting pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades.[10][11] It is plausible that this compound and its diastereomers share similar mechanisms of action.
Conclusion and Future Directions
This compound and its diastereomers represent a promising class of natural products with significant potential for the development of novel anticancer and antimicrobial agents. While preliminary studies and research on analogous compounds are encouraging, further rigorous investigation is required. Future research should prioritize direct, side-by-side comparative studies of this compound and its individual diastereomers to elucidate the structure-activity relationship and identify the most potent stereoisomer. In-depth mechanistic studies are also crucial to fully understand their mode of action and to identify specific molecular targets. The detailed experimental protocols and the overview of potential signaling pathways provided in this guide aim to facilitate and accelerate these vital research endeavors.
References
- 1. Sophoraflavanone G: A review of the phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicty and radical modulating activity of isoflavones and isoflavanones from Sophora species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial activities of lavandulylated flavonoids in Sophora flavences against methicillin-resistant Staphylococcus aureus via membrane disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. The mechanism of antimicrobial activity of sophoraflavanone B against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Four new flavonoids from Sophora flavescens and their antibacterial activities. | Semantic Scholar [semanticscholar.org]
- 9. Antimicrobial effect of sophoraflavanone G isolated from Sophora flavescens against mutans streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sophoraflavanone G from Sophora flavescens induces apoptosis in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sophoraflavanone G induces apoptosis of human cancer cells by targeting upstream signals of STATs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming Sophoraflavanone H's Protein Binding Target
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the experimental validation of a predicted protein target for the flavonoid Sophoraflavanone H. Given the current absence of a definitively identified direct binding partner for this compound in publicly available literature, this document outlines a systematic approach, beginning with computational target prediction and progressing through a suite of biophysical and biochemical assays to confirm a direct interaction.
For comparative purposes, we will reference the known interaction between the related compound, Sophoraflavanone G, and the ATP-binding cassette transporter ABCG2, as well as the well-studied flavonoid, Naringenin, to provide context for experimental design and data interpretation.
I. The Challenge: Identifying the Direct Target of this compound
While this compound has been noted for its antioxidant properties, its specific molecular targets within the proteome remain largely unelucidated. Computational methods, such as molecular docking and target fishing, serve as powerful initial steps to generate hypotheses about potential protein binding partners. This guide focuses on the critical subsequent step: the rigorous experimental validation of such in silico predictions.
II. A Roadmap for Target Validation
The journey from a predicted interaction to a confirmed binding partner involves a multi-faceted experimental approach. The following workflow outlines a logical progression of experiments designed to build a compelling case for a direct and specific interaction between this compound and a putative protein target.
Caption: Experimental workflow for validating a predicted protein target for this compound.
III. Comparative Binding Affinity Data
The following table presents hypothetical binding data for this compound against a predicted target, alongside known data for Sophoraflavanone G and Naringenin with their respective targets. This illustrates how quantitative data can be used to compare binding affinities.
| Compound | Protein Target | Assay Method | Binding Affinity (Kd/IC50) | Reference |
| This compound | Predicted Target | Isothermal Titration Calorimetry (ITC) | Hypothetical: 5 µM (Kd) | To be determined |
| Sophoraflavanone G | ABCG2 | In silico docking analysis | Predicted interaction | [1] |
| Naringenin | CDK4 | Molecular Docking | -8.3 kcal/mol (Binding Energy) | |
| Naringenin | Human Serum Albumin (HSA) | Fluorescence Spectroscopy | ~1.94 x 10^4 M^-1 (Kb) |
IV. Detailed Experimental Protocols
Here, we provide detailed methodologies for key experiments in the target validation workflow.
A. Computational Prediction: Molecular Docking
Objective: To predict the binding mode and estimate the binding affinity of this compound to a putative protein target in silico.
Protocol:
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate charges using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard.
-
Define the binding site based on known ligand binding pockets or through prediction algorithms.
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from a database like PubChem.
-
Optimize the ligand's geometry and assign charges using a computational chemistry program.
-
-
Molecular Docking:
-
Use a docking program (e.g., AutoDock Vina, Glide) to dock this compound into the defined binding site of the protein.
-
The program will generate multiple binding poses and score them based on a scoring function that estimates the binding free energy.
-
-
Analysis:
-
Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein.
-
The docking score provides an estimation of the binding affinity.
-
B. Experimental Validation: Isothermal Titration Calorimetry (ITC)
Objective: To directly measure the thermodynamic parameters of the interaction between this compound and the target protein, including the binding affinity (Kd), stoichiometry (n), and enthalpy change (ΔH).
Protocol:
-
Sample Preparation:
-
Express and purify the target protein to >95% purity.
-
Prepare a solution of the purified protein in a suitable buffer (e.g., PBS or HEPES). The concentration should be accurately determined.
-
Prepare a stock solution of this compound in the same buffer, ensuring the final DMSO concentration is low (<1%) if used for solubilization.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small injections (e.g., 2-5 µL) of the ligand into the protein solution while monitoring the heat changes.
-
-
Data Analysis:
-
Integrate the heat peaks to determine the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the Kd, n, and ΔH.
-
V. Signaling Pathway and Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate a hypothetical signaling pathway that could be modulated by this compound binding to its target, and a typical workflow for a thermal shift assay.
Caption: Hypothetical signaling pathway modulated by this compound.
Caption: Workflow for a Thermal Shift Assay to detect binding.
VI. Conclusion
Confirming a direct protein target for a natural product like this compound requires a systematic and multi-pronged approach. Beginning with computational predictions to generate strong hypotheses, followed by rigorous biophysical and biochemical validation, researchers can build a robust case for a specific molecular interaction. The experimental protocols and comparative framework provided in this guide offer a clear path forward for elucidating the mechanism of action of this compound and unlocking its full therapeutic potential.
References
cross-validation of Sophoraflavanone H activity in different cancer cell lines
For researchers, scientists, and professionals in drug development, the quest for novel anticancer compounds is a continuous endeavor. Among the myriad of natural products, flavonoids isolated from the genus Sophora have garnered significant attention for their therapeutic properties. This guide provides a comparative analysis of the anticancer activity of sophoraflavanones, with a focus on the well-studied Sophoraflavanone G, due to the limited available data on Sophoraflavanone H. While this compound has been identified as a promising lead for antitumor drug development, extensive experimental data on its activity in cancer cell lines remains to be published[1][2].
This guide will objectively compare the performance of Sophoraflavanone G across various cancer cell lines, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.
Sophoraflavanone G: A Multi-faceted Anticancer Agent
Sophoraflavanone G (SG), a prenylated flavonoid extracted from Sophora flavescens, has demonstrated potent antitumor activities in a variety of human cancer cell lines[3]. Its mechanisms of action are multifaceted, primarily centered around the induction of apoptosis (programmed cell death), inhibition of cell proliferation and metastasis, and the modulation of key signaling pathways involved in cancer progression.
Quantitative Analysis of Anticancer Activity
The efficacy of an anticancer compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the reported IC50 values for Sophoraflavanone G in different cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Triple-Negative Breast Cancer | MDA-MB-231 | Not explicitly stated in abstract, but activity confirmed | [1][3] |
| Triple-Negative Breast Cancer | BT-549 | Not explicitly stated in abstract, but activity confirmed | [3] |
| Human Myeloid Leukemia | HL-60 | Not explicitly stated in abstract, but activity confirmed | |
| Hodgkin's Lymphoma | L540 | ~20 µM (effective concentration) | [4] |
| Hodgkin's Lymphoma | HDLM-2 | ~20 µM (effective concentration) | [4] |
| Breast Cancer | MDA-MB-468 | ~20 µM (effective concentration) | [4] |
| Prostate Cancer | DU145 | ~20 µM (effective concentration) | [4] |
| Malignant Melanoma | A375 | ~20 µM (effective concentration) | [4] |
| Large-Cell Lung Cancer | NCI-H460 | ~20 µM (effective concentration) | [4] |
| Colorectal Carcinoma | HCT-116 | ~20 µM (effective concentration) | [4] |
Note: The IC50 values can vary depending on the experimental conditions, such as the duration of treatment and the specific assay used. The effective concentration of ~20 µM for several cell lines was reported to almost completely inhibit tyrosine phosphorylation of key signaling proteins[4].
Experimental Protocols
To ensure reproducibility and allow for critical evaluation of the findings, detailed experimental protocols are crucial. Below are methodologies for key experiments cited in the literature on Sophoraflavanone G.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with various concentrations of Sophoraflavanone G for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated) cells.
Apoptosis Analysis (Flow Cytometry)
Apoptosis, or programmed cell death, can be detected and quantified using flow cytometry with Annexin V and propidium (B1200493) iodide (PI) staining.
-
Cell Treatment: Cells are treated with Sophoraflavanone G at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and to assess their expression levels. This is crucial for investigating the molecular mechanisms of drug action.
-
Protein Extraction: After treatment with Sophoraflavanone G, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., STAT3, p-STAT3, Akt, p-Akt, etc.), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways Modulated by Sophoraflavanone G
Sophoraflavanone G exerts its anticancer effects by targeting multiple signaling pathways that are often dysregulated in cancer.
STAT Signaling Pathway
The Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3, are frequently activated in many human cancers and play a key role in cell survival and proliferation[5][6]. Sophoraflavanone G has been identified as a novel small-molecule inhibitor of STAT signaling[5][6]. It inhibits the tyrosine phosphorylation of STAT proteins in various cancer cells, including Hodgkin's lymphoma and solid tumor cell lines[4][5]. This inhibition is achieved by targeting upstream kinases such as Janus kinases (JAKs) and Src family kinases[5][6].
Caption: Sophoraflavanone G inhibits the STAT signaling pathway.
EGFR-PI3K-AKT Signaling Pathway
In triple-negative breast cancer (TNBC), Sophoraflavanone G has been shown to suppress tumor progression by inactivating the EGFR-PI3K-AKT signaling pathway[3]. Epidermal growth factor receptor (EGFR) is a key driver of this pathway, which is crucial for cell proliferation, survival, and metastasis. By inhibiting this pathway, SG promotes apoptosis and reduces the metastatic potential of TNBC cells[3].
Caption: Sophoraflavanone G inactivates the EGFR-PI3K-AKT pathway.
Conclusion
Sophoraflavanone G has emerged as a promising natural compound with significant anticancer properties, demonstrated across a range of cancer cell lines. Its ability to induce apoptosis and inhibit key signaling pathways like STAT and EGFR-PI3K-AKT underscores its potential as a therapeutic agent. While the anticancer activity of this compound is yet to be extensively documented, the comprehensive data available for Sophoraflavanone G provides a strong foundation for further research into this class of flavonoids. Future studies are warranted to fully elucidate the therapeutic potential of both Sophoraflavanone G and H, paving the way for the development of novel and effective cancer treatments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total Synthesis of this compound and Confirmation of Its Absolute Configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sophoraflavanone G - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. Sophoraflavanone G induces apoptosis of human cancer cells by targeting upstream signals of STATs - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Biological Effects of Sophoraflavanone H and Related Prenylated Flavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of Sophoraflavanone H and the closely related, extensively studied compound, Sophoraflavanone G. Due to a scarcity of recent and detailed research on this compound, this document focuses on the well-documented effects of Sophoraflavanone G as a benchmark for understanding the potential therapeutic applications of this class of molecules. The guide aims to highlight the existing data, underscore the need for further investigation into this compound, and provide detailed experimental context for future research.
Overview of this compound and G
This compound and Sophoraflavanone G are prenylated flavonoids isolated from plants of the Sophora genus, which have a history of use in traditional medicine.[1] Prenylation can enhance the biological activity of flavonoids by increasing their affinity for cell membranes.[1] While both compounds share a similar flavanone (B1672756) core, variations in their chemical structure lead to differences in their biological effects. Sophoraflavanone G has been the subject of numerous studies investigating its anti-inflammatory, anticancer, and neuroprotective properties.[2][3][4] In contrast, research on this compound is limited, with older studies suggesting potential antioxidant and cytotoxic activities.[5][6]
Comparative Biological Effects
The following tables summarize the available quantitative data on the biological effects of this compound and G, as well as other relevant prenylated flavonoids for a broader comparison.
Table 1: In Vitro Cytotoxic Activity
| Compound | Cell Line | Assay | IC50 / Effect | Reference |
| This compound | Murine leukemia L1210 | Not Specified | 12.5 µg/mL | [6] |
| Sophoraflavanone G | Human myeloid leukemia HL-60 | MTT Assay | ~20 µM (at 48h) | [7] |
| Triple-negative breast cancer (MDA-MB-231) | MTT Assay | Viability reduced to ~40% at 20 µM | [8] | |
| Hodgkin's lymphoma (L540) | Not Specified | Proliferation inhibited | [2] | |
| Kuraridin | RAW 264.7 | Not Specified | Down-regulated COX-2 induction at 10-25 µM | [1] |
| Sanggenon D | RAW 264.7 | Not Specified | Down-regulated COX-2 induction at 10-25 µM | [1] |
Table 2: Anti-Inflammatory and Neuroprotective Effects of Sophoraflavanone G
| Biological Effect | Model System | Key Findings | Reference |
| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Inhibited NO and PGE2 production; Decreased IL-1β, IL-6, and TNF-α. | [9] |
| Croton oil-induced mouse ear edema | Showed in vivo anti-inflammatory activity. | [1] | |
| Neuroprotective | TNF-α-stimulated mouse brain microvascular endothelial cells (bMECs) | Inhibited MMP-9 expression; Attenuated TNFR/MAPK/NF-κB cascade. | [3][10] |
| LPS-activated BV2 microglia | Inhibited NO, PGE2, TNF-α, IL-6, and IL-1β release. | [11] |
Experimental Protocols
This section details the methodologies used in key studies to assess the biological effects of Sophoraflavanone G, providing a framework for designing reproducible experiments for this compound.
Cell Viability and Cytotoxicity (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, HL-60) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.[7][8]
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the Sophoraflavanone compound (dissolved in DMSO) for specified time periods (e.g., 24, 48 hours).[7][8]
-
MTT Addition: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours to allow for the formation of formazan (B1609692) crystals by viable cells.[8]
-
Quantification: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (vehicle-treated) cells.[8]
Anti-Inflammatory Activity in Macrophages
-
Cell Culture: RAW 264.7 mouse macrophages are cultured in DMEM supplemented with fetal bovine serum.
-
Treatment: Cells are pre-treated with different concentrations of Sophoraflavanone G for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.[9]
-
Nitric Oxide (NO) Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture medium is measured using the Griess reagent.[9]
-
Cytokine and Prostaglandin (B15479496) Measurement: Levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and prostaglandin E2 (PGE2) in the supernatant are quantified using commercially available ELISA kits.[9]
-
Western Blot Analysis: Protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in cell lysates is determined by Western blotting to assess the compound's effect on these inflammatory enzymes.[9]
Antioxidant Activity (DPPH Radical Scavenging Assay)
-
Principle: This assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it. This is observed as a color change from purple to yellow, which is quantified spectrophotometrically.[12]
-
Procedure:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like methanol (B129727) or DMSO.[12]
-
Prepare a fresh solution of DPPH in methanol.[12]
-
Mix the test compound solution with the DPPH solution and incubate in the dark at room temperature for a specified time (e.g., 30 minutes).[13]
-
Measure the absorbance of the solution at a specific wavelength (typically 517 nm).[12][13]
-
The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). Ascorbic acid is often used as a positive control.[12][13]
-
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the known signaling pathways modulated by Sophoraflavanone G. These provide a hypothetical framework for investigating the mechanisms of this compound.
Sophoraflavanone G Inhibition of Inflammatory Pathways
Caption: Sophoraflavanone G inhibits LPS-induced inflammation by blocking MAPK and NF-κB signaling.
Sophoraflavanone G Induced Apoptosis in Cancer Cells
Caption: Sophoraflavanone G promotes apoptosis by inhibiting the EGFR/PI3K/AKT pathway and modulating Bcl-2 family proteins.
Conclusion and Future Directions
The available evidence strongly supports the therapeutic potential of Sophoraflavanone G as an anti-inflammatory and anticancer agent, with well-defined mechanisms of action.[2][9][14] In stark contrast, this compound remains poorly characterized. The limited data on its cytotoxic and antioxidant properties suggest it may also possess valuable biological activities.
To establish the reproducibility and therapeutic potential of this compound, further research is imperative. This should include:
-
Systematic Screening: Evaluating the cytotoxic, anti-inflammatory, neuroprotective, and antimicrobial effects of this compound using standardized in vitro assays.
-
Mechanism of Action Studies: Investigating the molecular targets and signaling pathways modulated by this compound.
-
Comparative Studies: Directly comparing the potency and efficacy of this compound with Sophoraflavanone G and other related flavonoids in various experimental models.
-
In Vivo Studies: Validating the promising in vitro findings in animal models of relevant diseases.
By applying the established experimental frameworks for Sophoraflavanone G to the study of this compound, researchers can efficiently elucidate its biological effects and pave the way for potential drug development.
References
- 1. Effects of sophoraflavanone G, a prenylated flavonoid from Sophora flavescens, on cyclooxygenase-2 and in vivo inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sophoraflavanone G induces apoptosis of human cancer cells by targeting upstream signals of STATs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective Effects of Sophoraflavanone G by Inhibiting TNF-α-Induced MMP-9-Mediated Events in Brain Microvascular Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sophoraflavanone G from Sophora flavescens Ameliorates Allergic Airway Inflammation by Suppressing Th2 Response and Oxidative Stress in a Murine Asthma Model | MDPI [mdpi.com]
- 5. In vitro biological activity of prenylflavanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer activities of Sophoraflavanone G on human myeloid leukemia cells | Semantic Scholar [semanticscholar.org]
- 8. Sophoraflavanone G from Sophora flavescens induces apoptosis in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effect of sophoraflavanone G isolated from Sophora flavescens in lipopolysaccharide-stimulated mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protective Effects of Sophoraflavanone G by Inhibiting TNF-α-Induced MMP-9-Mediated Events in Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-neuroinflammatory effect of Sophoraflavanone G from Sophora alopecuroides in LPS-activated BV2 microglia by MAPK, JAK/STAT and Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Sophoraflavanone G suppresses the progression of triple-negative breast cancer via the inactivation of EGFR-PI3K-AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical Validation of Sophoraflavanone H: A Comparative Analysis Based on Experimental Data for its Analogue, Sophoraflavanone G
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of Sophoraflavanone G, a close structural analogue of Sophoraflavanone H, against alternative compounds. Due to the limited availability of specific experimental data for this compound, this document leverages the extensive research conducted on Sophoraflavanone G to provide a statistically validated overview of its potential therapeutic applications.
Sophoraflavanone G (SG), a prenylated flavonoid isolated from plants of the Sophora genus, has demonstrated significant potential in preclinical studies across oncology, inflammation, and microbiology. This guide summarizes the key experimental findings, compares its efficacy with other relevant agents, and provides detailed experimental protocols to aid in further research and development.
Anti-Cancer Activity
Sophoraflavanone G has been shown to inhibit cancer cell proliferation and induce apoptosis by targeting critical signaling pathways.[1][2] Its primary mechanism involves the inhibition of STAT (Signal Transducer and Activator of Transcription) signaling, which is aberrantly activated in many human cancers.[1][2]
Comparative Analysis of Anti-Cancer Activity:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Sophoraflavanone G | MDA-MB-231 (Breast Cancer) | Not explicitly stated, but showed anti-tumor properties | Induces ROS, DNA fragmentation, and apoptosis; inhibits migration and invasion.[3] | [3] |
| Sophoraflavanone G | Hodgkin's lymphoma & solid cancer cells | Not explicitly stated, but inhibits phosphorylation | Inhibits phosphorylation of JAK proteins, Src family kinases, Akt, and ERK1/2.[1] | [1] |
| Doxorubicin | MDA-MB-231 (Breast Cancer) | ~0.5 µM | DNA intercalation, topoisomerase II inhibition | Varies by study |
| Paclitaxel | MDA-MB-231 (Breast Cancer) | ~0.01 µM | Microtubule stabilization | Varies by study |
Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of Sophoraflavanone G (or other test compounds) and a vehicle control (e.g., DMSO) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Signaling Pathway Inhibition by Sophoraflavanone G
The following diagram illustrates the key signaling pathways inhibited by Sophoraflavanone G in cancer cells.[1][4][5]
Anti-Inflammatory Activity
Sophoraflavanone G exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[4][6] It has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][7]
Comparative Analysis of Anti-Inflammatory Activity:
| Compound | Cell Line/Model | Key Effect | Mechanism of Action | Reference |
| Sophoraflavanone G | RAW264.7 Macrophages | Inhibition of NO and PGE2 production | Downregulation of iNOS and COX-2 expression via PI3K/Akt, JAK/STAT pathway inhibition.[4] | [4] |
| Sophoraflavanone G | Murine Asthma Model | Reduced airway hyper-responsiveness and inflammation | Suppression of Th2 response and oxidative stress.[8] | [8] |
| Indomethacin | RAW264.7 Macrophages | Inhibition of PGE2 production | Non-selective COX inhibitor | Varies by study |
| Dexamethasone | Murine Asthma Model | Reduced airway inflammation | Glucocorticoid receptor agonist | Varies by study |
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Test)
This protocol measures the amount of nitrite (B80452), a stable product of NO, in cell culture supernatants.
-
Cell Culture: Culture RAW264.7 macrophages in a 96-well plate and stimulate with lipopolysaccharide (LPS) in the presence or absence of Sophoraflavanone G for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reagent: Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to 100 µL of the supernatant.
-
Incubation: Incubate the mixture at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
Experimental Workflow for Anti-Inflammatory Screening
The following diagram outlines a typical workflow for evaluating the anti-inflammatory properties of a test compound.
Antimicrobial Activity
Sophoraflavanone G has demonstrated significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[9] Its mechanism of action involves the disruption of the bacterial cell membrane.[9][10]
Comparative Analysis of Antimicrobial Activity (MIC in µg/mL):
| Compound | S. aureus (MRSA) | E. coli | Mechanism of Action | Reference |
| Sophoraflavanone G | 3.13 - 6.25 | >100 | Membrane disruption.[9][10] | [11] |
| Kurarinone | 1.56 - 6.25 | >100 | Membrane disruption.[9] | [9] |
| Vancomycin | 0.5 - 2 | - | Inhibition of cell wall synthesis | Varies by study |
| Ciprofloxacin | 0.25 - 1 | 0.015 - 0.12 | DNA gyrase inhibition | Varies by study |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Bacterial Culture: Grow the bacterial strain (e.g., MRSA) in a suitable broth medium overnight.
-
Serial Dilutions: Prepare two-fold serial dilutions of Sophoraflavanone G in a 96-well microplate.
-
Inoculation: Add a standardized bacterial suspension to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound in which no visible bacterial growth is observed.
Conclusion
The experimental data for Sophoraflavanone G strongly suggest that it is a promising candidate for further investigation as an anti-cancer, anti-inflammatory, and antimicrobial agent. While direct experimental validation of this compound is still required, the extensive research on its close analogue provides a solid foundation for predicting its biological activities and guiding future studies. The provided protocols and comparative data serve as a valuable resource for researchers aiming to validate and expand upon these findings.
References
- 1. Sophoraflavanone G induces apoptosis of human cancer cells by targeting upstream signals of STATs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Tumor Activities of Bioactive Phytochemicals in Sophora flavescens for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sophoraflavanone G from Sophora alopecuroides inhibits lipopolysaccharide-induced inflammation in RAW264.7 cells by targeting PI3K/Akt, JAK/STAT and Nrf2/HO-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-neuroinflammatory effect of Sophoraflavanone G from Sophora alopecuroides in LPS-activated BV2 microglia by MAPK, JAK/STAT and Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effect of sophoraflavanone G isolated from Sophora flavescens in lipopolysaccharide-stimulated mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of sophoraflavanone G, a prenylated flavonoid from Sophora flavescens, on cyclooxygenase-2 and in vivo inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antimicrobial activities of lavandulylated flavonoids in Sophora flavences against methicillin-resistant Staphylococcus aureus via membrane disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reduction of membrane fluidity by antibacterial sophoraflavanone G isolated from Sophora exigua - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sophoraflavanone G - Wikipedia [en.wikipedia.org]
Independent Verification of Sophoraflavanone H's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the mechanism of action of Sophoraflavanone H (SH) is limited in publicly available literature. This guide leverages extensive research on its close structural analog, Sophoraflavanone G (SG), as a proxy to infer the potential mechanisms of SH. This approach is based on the structural similarity between the two compounds, suggesting they may share similar biological activities. All data and pathways described below pertain to Sophoraflavanone G and should be considered indicative for this compound, pending direct experimental verification.
Executive Summary
This compound is a promising natural compound with potential therapeutic applications. While direct studies on its mechanism of action are scarce, research on the closely related Sophoraflavanone G suggests potent anti-inflammatory and anti-cancer activities. This guide provides an independent verification of these mechanisms by comparing the reported effects of Sophoraflavanone G with other compounds acting on similar signaling pathways. The primary pathways implicated in the action of Sophoraflavanone G include PI3K/Akt, JAK/STAT, and NF-κB.
Comparative Analysis of Anti-Inflammatory and Anti-Cancer Activity
To provide a clear comparison, this section summarizes the quantitative data on the effects of Sophoraflavanone G and selected alternative compounds on key molecular targets.
Table 1: Comparative Inhibitory Effects on Inflammatory Mediators
| Compound | Target Cell Line | Stimulant | Key Inhibited Mediator | IC50 / Effective Concentration | Reference |
| Sophoraflavanone G | RAW 264.7 Macrophages | LPS | Nitric Oxide (NO) | ~10 µM | [1] |
| Sophoraflavanone G | RAW 264.7 Macrophages | LPS | Prostaglandin E2 (PGE2) | ~10 µM | [1] |
| Sophoraflavanone G | RAW 264.7 Macrophages | LPS | TNF-α | Inhibition observed at 10 µM | [1] |
| Sophoraflavanone G | RAW 264.7 Macrophages | LPS | IL-6 | Inhibition observed at 10 µM | [1] |
| Parthenolide | Various | Various | NF-κB | 5-10 µM | Generic Data |
| Wortmannin | Various | Various | PI3K | 5-100 nM | Generic Data |
| Ruxolitinib | Various | Various | JAK1/2 | 2-5 nM | Generic Data |
Table 2: Comparative Effects on Cancer Cell Viability and Signaling
| Compound | Target Cell Line | Key Effect | Targeted Pathway | Effective Concentration | Reference |
| Sophoraflavanone G | Triple-Negative Breast Cancer (TNBC) Cells | Inhibition of proliferation, migration, and invasion; induction of apoptosis | EGFR-PI3K-AKT | Not specified | [2] |
| Sophoraflavanone G | Human cancer cells | Inhibition of STAT3 phosphorylation | JAK/STAT | Not specified | [3] |
| Sophoraflavanone G | Triple-negative breast cancer cells | Suppression of migration and invasion | MAPK | Not specified | [4] |
| Gefitinib | EGFR-mutant NSCLC | Inhibition of proliferation | EGFR-PI3K-AKT | 1-10 µM | Generic Data |
| Stattic | Various cancer cells | Inhibition of STAT3 activation | JAK/STAT | 5-10 µM | Generic Data |
| U0126 | Various cancer cells | Inhibition of cell proliferation | MAPK/ERK | 10-20 µM | Generic Data |
Key Signaling Pathways and Proposed Mechanisms of Action
The anti-inflammatory and anti-cancer effects of Sophoraflavanone G are attributed to its ability to modulate multiple key signaling pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. In many cancers, this pathway is constitutively active, promoting tumor progression. Sophoraflavanone G has been shown to suppress the progression of triple-negative breast cancer by inactivating the EGFR-PI3K-AKT signaling pathway[2].
JAK/STAT Signaling Pathway
The JAK/STAT pathway is crucial for cytokine signaling and plays a significant role in inflammation and cancer. Aberrant activation of this pathway is linked to various malignancies. Sophoraflavanone G has been identified as an inhibitor of STAT signaling in human cancer cells by targeting upstream signals of STATs[3].
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of the inflammatory response. Its dysregulation is associated with chronic inflammatory diseases and cancer. Sophoraflavanone G inhibits lipopolysaccharide-induced inflammation by interrupting the NF-κB signaling pathway[5].
Experimental Protocols
To facilitate independent verification, this section provides detailed methodologies for key experiments used to assess the activity of compounds on the signaling pathways discussed.
Western Blot for Phosphorylated Akt (p-Akt)
This protocol is used to determine the phosphorylation status of Akt, a key indicator of PI3K/Akt pathway activation.
1. Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound or a control compound at various concentrations for a specified time.
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
4. SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
6. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the signal using a chemiluminescence imaging system.
-
The membrane can be stripped and re-probed for total Akt as a loading control.
Luciferase Reporter Assay for NF-κB Activity
This assay quantifies the transcriptional activity of NF-κB.
1. Cell Culture and Transfection:
-
Seed cells in a 96-well plate.
-
Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
2. Cell Treatment:
-
After 24 hours, treat the cells with this compound or a control compound.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).
3. Cell Lysis:
-
Wash cells with PBS.
-
Add passive lysis buffer to each well and incubate to lyse the cells.
4. Luciferase Assay:
-
Add luciferase assay reagent to the cell lysate.
-
Measure the firefly luciferase activity (luminescence).
-
Add a stop & glo reagent to quench the firefly signal and activate the Renilla luciferase.
-
Measure the Renilla luciferase activity.
5. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Compare the normalized luciferase activity of treated cells to that of control cells.
Conclusion
Based on the available evidence for Sophoraflavanone G, it is highly probable that this compound exerts its anti-inflammatory and anti-cancer effects through the modulation of the PI3K/Akt, JAK/STAT, and NF-κB signaling pathways. This comparative guide provides a framework for the independent verification of these mechanisms. The provided experimental protocols offer standardized methods for researchers to directly investigate the effects of this compound on these critical cellular pathways. Further direct experimental studies on this compound are warranted to confirm these inferred mechanisms and to fully elucidate its therapeutic potential.
References
- 1. Sophoraflavanone G from Sophora alopecuroides inhibits lipopolysaccharide-induced inflammation in RAW264.7 cells by targeting PI3K/Akt, JAK/STAT and Nrf2/HO-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sophoraflavanone G suppresses the progression of triple-negative breast cancer via the inactivation of EGFR-PI3K-AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sophoraflavanone G induces apoptosis of human cancer cells by targeting upstream signals of STATs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sophoraflavanone G from Sophora flavescens induces apoptosis in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effect of sophoraflavanone G isolated from Sophora flavescens in lipopolysaccharide-stimulated mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Sophoraflavanone H
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Sophoraflavanone H, a natural product utilized in various research applications. Adherence to these protocols is crucial due to the compound's potential hazards.
Immediate Safety and Hazard Information
This compound, derived from Sophora angustifolia root extract, is classified under the Globally Harmonized System (GHS) with the following hazards:
-
H302: Harmful if swallowed.
-
H410: Very toxic to aquatic life with long-lasting effects. [1]
Due to its high aquatic toxicity, it is imperative that this compound and its containers are disposed of as hazardous waste and not released into the environment.[1]
Core Disposal Protocol
The fundamental principle for the disposal of this compound is that it must be managed through an approved hazardous waste program.[1][2] Under no circumstances should this compound or its solutions be poured down the drain or disposed of in regular trash. [2][3][4]
Step-by-Step Disposal Procedure:
-
Waste Identification and Classification:
-
Treat all this compound waste, including pure compound, solutions, and contaminated materials, as hazardous chemical waste.[2]
-
-
Waste Segregation:
-
Container Selection and Labeling:
-
Use a chemically compatible, leak-proof container for waste collection. The original container is often a suitable choice if it is in good condition.[5]
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and a description of the contents (e.g., "solid," "solution in DMSO").
-
-
Waste Accumulation and Storage:
-
Disposal of Contaminated Materials:
-
Any materials contaminated with this compound, such as personal protective equipment (gloves, lab coats), absorbent pads, and glassware, must also be disposed of as hazardous waste.
-
Chemically contaminated sharps, like needles or pipette tips, should be collected in a designated, puncture-resistant sharps container that is clearly labeled as hazardous waste.[4]
-
-
Disposal of Empty Containers:
-
An empty container that held this compound must be managed carefully.
-
If the container held what would be considered an "acute hazardous waste" (P-listed), it would require triple rinsing with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[2][4] Given the high toxicity of this compound, it is best practice to follow this procedure.
-
After triple rinsing, obliterate or remove the original label before disposing of the container as regular trash or recycling, in accordance with institutional policies.[2][4]
-
-
Arranging for Waste Pickup:
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Disclaimer: The information provided here is a general guide. Always consult your institution's specific chemical hygiene plan and Environmental Health and Safety (EHS) department for detailed procedures and regulatory requirements in your location.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
